molecular formula C23H22F2N4O4 B605759 AZD3988

AZD3988

Cat. No.: B605759
M. Wt: 456.4 g/mol
InChI Key: NGEBYTLALFOQKI-UHFFFAOYSA-N
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Description

AZD3988 is a DGAT-1 inhibitor.

Properties

IUPAC Name

2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEBYTLALFOQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZD3988: A Technical Overview of its Binding Affinity and Kinetics with DGAT-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AZD3988, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). The information presented herein is intended to support research and development efforts in the fields of metabolic diseases, oncology, and immunology where DGAT-1 is a target of interest.

Core Concepts: DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This pathway is central to energy storage and lipid metabolism. Inhibition of DGAT-1 has been explored as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. The mechanism of action for many DGAT-1 inhibitors involves competition with the fatty acyl-CoA substrate for binding to the enzyme's active site.

Quantitative Data: this compound Binding Affinity

This compound demonstrates high potency and selectivity for DGAT-1. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against DGAT-1 from various species and in a cellular context.

TargetSpecies/Cell LineAssay TypeIC50 (nM)
DGAT-1HumanEnzyme Inhibition Assay0.6[1]
DGAT-1RatEnzyme Inhibition Assay0.5
DGAT-1MouseEnzyme Inhibition Assay1.1[1]
DGAT-1HuTu 80 (human duodenum adenocarcinoma)Cellular Assay0.5[1]

Note on Kinetics: While the IC50 values indicate high affinity, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for this compound binding to DGAT-1 are not publicly available in the reviewed scientific literature.

Experimental Protocols: DGAT-1 Enzyme Inhibition Assay (Fluorescence-Based)

The determination of the IC50 value of DGAT-1 inhibitors like this compound is typically performed using a biochemical enzyme inhibition assay. A common and high-throughput method is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the enzymatic reaction.

Principle: This assay quantifies the amount of CoA produced, which is directly proportional to DGAT-1 activity. A thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the free sulfhydryl group of the released CoA to generate a fluorescent product. The intensity of the fluorescence is then measured to determine the rate of the reaction.

Materials:

  • Enzyme Source: Microsomal preparations from cells overexpressing human DGAT-1.

  • Substrates: Diacylglycerol (DAG) and a specific fatty acyl-CoA (e.g., oleoyl-CoA).

  • Inhibitor: this compound at various concentrations.

  • Fluorescent Probe: CPM.

  • Assay Buffer: Typically a buffered solution (e.g., HEPES or Tris-HCl) at a physiological pH (e.g., 7.4-7.5) containing a detergent like Triton X-100 to solubilize the lipid substrates.

  • Stop Solution: A solution to terminate the enzymatic reaction, which may contain a detergent like SDS.

  • Microplates: 96- or 384-well plates suitable for fluorescence measurements.

  • Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen probe (e.g., ~355 nm excitation and ~460 nm emission for CPM).

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In the wells of a microplate, prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme source, and the inhibitor at various concentrations.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (DAG and fatty acyl-CoA).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescent Probe Addition: Add the CPM fluorescent probe to the wells.

  • Signal Development: Incubate the plate to allow the reaction between CoA and the fluorescent probe to complete.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

DGAT-1 Signaling Pathway and Inhibition

DGAT1_Pathway DGAT-1 Catalyzed Triglyceride Synthesis and Inhibition by this compound DAG Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG CoA Coenzyme A (CoA) DGAT1->CoA This compound This compound This compound->DGAT1

Caption: Mechanism of DGAT-1 inhibition by this compound.

Experimental Workflow for DGAT-1 Inhibition Assay

DGAT1_Assay_Workflow Workflow for DGAT-1 Fluorescence-Based Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilution add_enzyme_inhibitor Add Enzyme and Inhibitor to Plate prep_inhibitor->add_enzyme_inhibitor prep_enzyme Prepare DGAT-1 Enzyme Solution prep_enzyme->add_enzyme_inhibitor prep_substrates Prepare Substrate Mix (DAG + Acyl-CoA) initiate_reaction Initiate Reaction with Substrates prep_substrates->initiate_reaction pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_probe Add Fluorescent Probe (CPM) stop_reaction->add_probe develop_signal Incubate for Signal Development add_probe->develop_signal read_fluorescence Measure Fluorescence develop_signal->read_fluorescence plot_data Plot Fluorescence vs. [Inhibitor] read_fluorescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Step-by-step workflow of a DGAT-1 inhibition assay.

References

The Discovery and Chemical Synthesis of AZD3988: A Potent and Selective DGAT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD3988 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme crucial to the final stage of triglyceride synthesis. This document provides a comprehensive overview of the discovery and chemical synthesis of this compound, intended for professionals in pharmaceutical research and development. It details the mechanism of action, key experimental data, and the synthetic pathway, offering a technical resource for the scientific community.

Introduction: Targeting Triglyceride Synthesis

Elevated triglyceride levels are a key risk factor in the development of metabolic diseases such as obesity and type 2 diabetes. Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1] This makes it a significant therapeutic target for managing these conditions. By inhibiting DGAT-1, it is possible to reduce the production of triglycerides, thereby addressing a root cause of these metabolic disorders.

This compound emerged from a dedicated research program aimed at identifying potent and selective DGAT-1 inhibitors. This guide explores the journey from its initial discovery through to the development of a viable synthetic route for this promising compound.

The Discovery of this compound

The discovery of this compound was the result of a targeted drug discovery campaign, beginning with a high-throughput screening (HTS) to identify novel chemical scaffolds with DGAT-1 inhibitory activity.

High-Throughput Screening and Hit Identification

An oxadiazole amide was identified as a promising "hit" from a high-throughput screening effort. This initial compound served as the starting point for a focused medicinal chemistry program aimed at optimizing its pharmacological properties.

Lead Optimization and Structure-Activity Relationship (SAR)

The optimization process focused on enhancing the potency of the initial hit while also improving its ligand lipophilicity efficiency (LLE). This is a critical parameter in drug design, balancing potency with the physicochemical properties necessary for favorable pharmacokinetics. This optimization effort led to the identification of a carboxylic acid-containing compound, designated as compound 53, which was later named this compound.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the DGAT-1 enzyme. This enzyme is a key component of the triglyceride biosynthesis pathway, which is responsible for the production of triglycerides from fatty acids and glycerol.

The Triglyceride Biosynthesis Pathway

Triglycerides are synthesized in the endoplasmic reticulum through a series of enzymatic reactions. The final step, the conversion of diacylglycerol (DAG) to triglyceride (TAG), is catalyzed by DGAT enzymes, primarily DGAT-1 and DGAT-2.

Triglyceride Biosynthesis Pathway cluster_inhibition G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA GPAT PA Phosphatidic acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT-1 This compound This compound DGAT1_inhibition DGAT-1 This compound->DGAT1_inhibition Inhibition

Figure 1: Simplified Triglyceride Biosynthesis Pathway and the inhibitory action of this compound.
Experimental Workflow for DGAT-1 Inhibition Assay

The inhibitory activity of this compound on DGAT-1 was determined using a biochemical assay with human recombinant DGAT-1 enzyme.

DGAT-1 Inhibition Assay Workflow start Start enzyme_prep Prepare human recombinant DGAT-1 enzyme solution start->enzyme_prep compound_prep Prepare serial dilutions of this compound start->compound_prep incubation Incubate enzyme with this compound and substrates (DAG and Acyl-CoA) enzyme_prep->incubation compound_prep->incubation reaction_stop Stop the enzymatic reaction incubation->reaction_stop detection Quantify triglyceride production reaction_stop->detection data_analysis Calculate IC50 value detection->data_analysis end End data_analysis->end

Figure 2: General workflow for determining the in vitro inhibitory activity of this compound against DGAT-1.

Quantitative Data and Pharmacological Profile

This compound has demonstrated high potency and selectivity for DGAT-1 across multiple species.

Parameter Species Value Reference
DGAT-1 IC50 Human0.6 nM[3]
Rat0.5 nM[3]
Mouse1.1 nM[3]
Cellular Activity (HuTu 80 cells) -0.5 nM[3]
Selectivity DGAT-1 vs DGAT-2, hERG, CYP450sGood[4]

Table 1: In vitro potency of this compound.

Pharmacokinetic studies have shown that this compound is orally bioavailable and demonstrates good in vivo efficacy.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound, chemically named trans-4-[[[[5-[(3,4-Difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid, is a multi-step process. The following is a plausible synthetic pathway based on the general synthesis of related oxadiazole derivatives.

Synthetic Scheme Overview

The synthesis can be logically divided into the preparation of three key fragments: the substituted aniline, the oxadiazole core, and the cyclohexylacetic acid moiety, followed by their assembly.

This compound Synthesis Logic A 3,4-Difluoroaniline D Key Intermediate 1 (Substituted Oxadiazole) A->D B Oxadiazole Precursor B->D C trans-4-Aminophenylcyclohexaneacetic acid E This compound C->E D->E

References

The Impact of AZD3988 on In Vitro Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3988 is a potent and highly selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Dysregulation of fatty acid metabolism is a hallmark of various diseases, including metabolic disorders and cancer. This technical guide provides an in-depth analysis of the in vitro effects of this compound on key aspects of fatty acid metabolism, including fatty acid oxidation, uptake, and storage in lipid droplets. The information presented herein is compiled from publicly available research and is intended to support further investigation into the therapeutic potential of DGAT1 inhibition.

Core Mechanism of Action

This compound competitively inhibits the acyl-CoA binding site of DGAT1. By blocking the synthesis of triglycerides, this compound effectively redirects the metabolic fate of fatty acids. Instead of being esterified and stored, fatty acids are shunted towards catabolic pathways, primarily mitochondrial fatty acid β-oxidation (FAO). This fundamental shift in lipid metabolism underlies the various cellular effects observed upon this compound treatment.

cluster_0 Fatty Acid Metabolism cluster_1 Intervention FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation TG Triglycerides AcylCoA->TG DGAT1 Mitochondria Mitochondria AcylCoA->Mitochondria CPT1 LD Lipid Droplets TG->LD Storage FAO Fatty Acid Oxidation (FAO) ROS Reactive Oxygen Species (ROS) FAO->ROS Increased Flux Mitochondria->FAO This compound This compound This compound->TG Inhibits

Figure 1: Signaling pathway of this compound's effect on fatty acid metabolism.

Quantitative Effects of DGAT1 Inhibition on Fatty Acid Metabolism

The following tables summarize the quantitative data on the in vitro effects of DGAT1 inhibition on fatty acid metabolism. While specific data for this compound is limited in some cases, data from other selective DGAT1 inhibitors are included to provide a broader context.

Table 1: Effect of DGAT1 Inhibition on Fatty Acid Oxidation (FAO)

Cell LineInhibitorConcentrationParameterResultReference
CaCo2DGAT-1iEC50 = 0.3494 µMFatty Acid OxidationEnhanced[1]
HuTu80DGAT-1iEC50 = 0.00762 µMFatty Acid OxidationEnhanced[1]
AdipocytesDGAT1i + DGAT2iNot specifiedOxygen Consumption Rate (OCR)Increased[2]
Bovine HepatocytesDGAT1 inhibitorNot specifiedCPT1A mRNA and proteinIncreased[3]

Table 2: Effect of DGAT1 Inhibition on Lipid Droplet Formation

Cell LineInhibitorObservationResultReference
Huh7DGAT1 inhibitorLipid Droplet MorphologyReduced number, larger size[4]
MEFsDGAT1 inhibitorStarvation-induced LDsBlocked formation[5]
Kidney OrganoidsDGAT1 inhibitionLipid Droplet NumberReduced[6][7]

Table 3: Effect of DGAT1 Inhibition on Cellular Lipid Profile

Cell LineInhibitorConditionAltered Lipid SpeciesResultReference
MEFsDGAT1iStarvationTriglycerides (TAGs)Significantly decreased[5]
MEFsDGAT1iStarvationC16:0 Acylcarnitine2.3-fold increase[5]

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the effect of this compound on fatty acid metabolism are provided below.

Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.

cluster_workflow Seahorse XF FAO Assay Workflow A 1. Seed cells in XF microplate B 2. Pre-treat with this compound A->B C 3. Equilibrate in FAO assay medium B->C D 4. Measure baseline OCR C->D E 5. Inject Etomoxir (CPT1 inhibitor) D->E F 6. Measure OCR post-inhibition E->F G 7. Data Analysis: Calculate FAO-dependent OCR F->G

Figure 2: Experimental workflow for the Seahorse XF Fatty Acid Oxidation Assay.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • XF Base Medium supplemented with L-carnitine, glutamine, and glucose

  • Fatty acid substrate (e.g., palmitate-BSA conjugate)

  • This compound

  • Etomoxir (CPT1 inhibitor)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with L-carnitine, glutamine, glucose, and the fatty acid substrate. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse Analysis:

    • Load the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate ports.

    • Place the cell plate in the Seahorse XF Analyzer and perform instrument calibration.

    • Measure the basal OCR.

    • To determine the contribution of FAO to basal respiration, inject Etomoxir and measure the subsequent change in OCR. The decrease in OCR after Etomoxir injection represents the rate of FAO.

    • Perform a mitochondrial stress test by sequentially injecting Oligomycin, FCCP, and Rotenone/Antimycin A to assess mitochondrial function.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the FAO-dependent OCR by subtracting the post-Etomoxir OCR from the basal OCR.

Fatty Acid Uptake Assay using BODIPY-Labeled Fatty Acids

This method utilizes a fluorescently labeled fatty acid analog (BODIPY-FA) to quantify fatty acid uptake by cells.

cluster_workflow Fatty Acid Uptake Assay Workflow A 1. Seed cells in a multi-well plate B 2. Pre-treat with this compound A->B C 3. Incubate with BODIPY-FA B->C D 4. Wash to remove extracellular fluorescence C->D E 5. Quantify intracellular fluorescence (Flow Cytometry or Plate Reader) D->E

Figure 3: Experimental workflow for the Fatty Acid Uptake Assay.

Materials:

  • BODIPY-labeled fatty acid (e.g., BODIPY™ FL C16)

  • This compound

  • Cell culture plates (e.g., 96-well)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • This compound Treatment: Pre-incubate cells with this compound at various concentrations for a specified time.

  • BODIPY-FA Incubation: Add BODIPY-FA to the culture medium and incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Washing: Remove the medium containing BODIPY-FA and wash the cells multiple times with cold PBS to eliminate extracellular fluorescence.

  • Quantification:

    • Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader.

    • Flow Cytometry: Detach the cells and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration. Compare the fluorescence in this compound-treated cells to untreated controls.

Lipid Droplet Quantification by Immunofluorescence

This protocol allows for the visualization and quantification of intracellular lipid droplets.

cluster_workflow Lipid Droplet Staining Workflow A 1. Culture cells on coverslips and treat with this compound B 2. Fix cells with paraformaldehyde A->B C 3. Stain with BODIPY 493/503 and DAPI (nuclei) B->C D 4. Acquire images using fluorescence microscopy C->D E 5. Image analysis to quantify lipid droplet number and size D->E

Figure 4: Experimental workflow for Lipid Droplet Quantification.

Materials:

  • BODIPY 493/503 or Nile Red

  • DAPI (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Staining:

    • Wash the cells with PBS.

    • Incubate with BODIPY 493/503 or Nile Red solution to stain neutral lipids within the lipid droplets.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.

Conclusion

This compound, as a selective DGAT1 inhibitor, profoundly impacts in vitro fatty acid metabolism by redirecting fatty acids from triglyceride synthesis and storage towards mitochondrial β-oxidation. This guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental protocols necessary to further investigate its role in various cellular contexts. The provided methodologies and data serve as a valuable resource for researchers in the fields of metabolic diseases and oncology, facilitating the exploration of DGAT1 inhibition as a promising therapeutic strategy.

References

Investigating the pharmacodynamics of AZD3988

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding your request for information on AZD3988 .

Our investigation indicates a potential discrepancy in the compound name provided. The vast majority of scientific literature and research data points to AZD3965 as the potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) that is currently undergoing clinical investigation. In contrast, available information identifies This compound as a Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor.

These two compounds, AZD3965 and this compound, have distinct molecular targets and, consequently, different mechanisms of action and pharmacodynamic profiles.

Given the detailed nature of your request for a technical guide on pharmacodynamics, including signaling pathways and experimental protocols related to MCT1 inhibition, we believe it is highly probable that your interest lies with AZD3965 .

To ensure the accuracy and relevance of the information provided, please confirm if we should proceed with generating the in-depth technical guide on the pharmacodynamics of AZD3965 , the MCT1 inhibitor.

Upon your confirmation, we will proceed with a comprehensive analysis of AZD3965, including:

  • Mechanism of Action: Detailing its interaction with MCT1 and the subsequent effects on lactate transport.

  • Pharmacodynamic Effects: Summarizing its impact on tumor metabolism, including effects on glycolysis and the TCA cycle.

  • Quantitative Data: Presenting available preclinical and clinical data in structured tables.

  • Experimental Protocols: Outlining methodologies for key assays used to characterize its activity.

  • Signaling Pathway and Workflow Diagrams: Creating visualizations using Graphviz as requested.

We await your clarification to ensure we provide you with the most accurate and relevant scientific information.

AZD3988: An In-Depth Technical Guide to its Impact on Cellular Lipid Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3988 is a potent, orally active, and selective small-molecule inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is a key microsomal enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[3] This process is central to the storage of fatty acids in the form of TGs within lipid droplets. Given its critical role in lipid metabolism, DGAT-1 has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on cellular lipid homeostasis, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT-1. This inhibition prevents the conversion of diacylglycerol and fatty acyl-CoA into triglycerides, thereby reducing the flux of fatty acids into storage pools.[3] The primary consequence of DGAT-1 inhibition is a decrease in the synthesis and accumulation of triglycerides within cells.

Quantitative Data on Potency

This compound has demonstrated high potency against DGAT-1 across multiple species. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar activity.

TargetIC50 (nM)
Human DGAT-10.6[1][2]
Rat DGAT-10.5[2]
Mouse DGAT-11.1[2]
HuTu 80 cell DGAT-10.5[2]

Impact on Cellular Lipid Homeostasis

The inhibition of DGAT-1 by this compound initiates a cascade of effects on cellular lipid metabolism, extending beyond a simple reduction in triglyceride stores. While specific lipidomic studies on this compound are not extensively available in the public domain, the known functions of DGAT-1 and studies on other DGAT-1 inhibitors allow for an informed projection of its impact.

Triglyceride and Diacylglycerol Metabolism

Direct inhibition of DGAT-1 by this compound is expected to lead to a significant reduction in the synthesis of a wide range of triacylglycerol species. Concurrently, this enzymatic block would likely result in an accumulation of the substrate, diacylglycerol (DAG), and potentially monoacylglycerol (MAG) species.

Lipid Droplet Dynamics

Lipid droplets are cellular organelles responsible for the storage of neutral lipids. The synthesis of triglycerides by DGAT-1 is intrinsically linked to the formation and expansion of these droplets. Inhibition of DGAT-1 by this compound is therefore predicted to have a profound effect on lipid droplet morphology, likely leading to a decrease in their number and size.

Putative Effects on Other Lipid Classes

The redirection of fatty acid flux away from triglyceride synthesis due to DGAT-1 inhibition could lead to compensatory changes in other lipid metabolic pathways. This may include alterations in the profiles of phospholipids, cholesterol esters, and free fatty acids as the cell adapts to the metabolic shift. However, specific quantitative data on these effects for this compound are not currently available.

Signaling Pathways

The inhibition of DGAT-1 by this compound is anticipated to influence key signaling pathways that regulate lipid metabolism.

DGAT1_Inhibition_Pathway cluster_feedback Potential Feedback Mechanisms This compound This compound DGAT1 DGAT1 This compound->DGAT1 inhibits Triglycerides Triglycerides DGAT1->Triglycerides synthesizes SREBP1c SREBP1c DGAT1->SREBP1c potential feedback Lipid_Droplets Lipid_Droplets Triglycerides->Lipid_Droplets stored in Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 FASN FASN SREBP1c->FASN activates ACC ACC SREBP1c->ACC activates Lipogenesis Lipogenesis FASN->Lipogenesis ACC->Lipogenesis DGAT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DAG, Microsomes) Start->Prepare_Mixture Add_Inhibitor Add this compound Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Labeled Fatty Acyl-CoA Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC Thin Layer Chromatography Lipid_Extraction->TLC Quantify Quantify Radioactivity TLC->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End Lipid_Droplet_Imaging_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture AZD3988_Treatment Treat with this compound Cell_Culture->AZD3988_Treatment Wash_Cells Wash Cells with PBS AZD3988_Treatment->Wash_Cells Fixation Fix Cells? Wash_Cells->Fixation Fix_Cells Fix with Formaldehyde Fixation->Fix_Cells Yes Stain_LDs Stain with Fluorescent Dye Fixation->Stain_LDs No Fix_Cells->Stain_LDs Wash_Again Wash to Remove Excess Stain Stain_LDs->Wash_Again Mount Mount for Imaging Wash_Again->Mount Image Fluorescence Microscopy Mount->Image Analyze_Images Image Analysis Image->Analyze_Images End End Analyze_Images->End

References

Preclinical Profile of AZD3988 in Metabolic Disorders: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD3988 is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. While extensively investigated in the context of oncology, emerging preclinical evidence suggests a potential role for MCT1 inhibition in the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the available preclinical data for this compound in metabolic disease models, details relevant experimental protocols, and visualizes the key signaling pathways involved. Due to the limited public data on this compound in in vivo models of metabolic disease, this report also incorporates findings from studies on other MCT1 inhibitors and genetic models to provide a broader context for its potential therapeutic application.

Mechanism of Action and Rationale for Use in Metabolic Disorders

This compound is an orally bioavailable small molecule that selectively inhibits MCT1 with some activity against MCT2, but it is highly selective over MCT3 and MCT4.[1] MCT1 is responsible for the transport of lactate, pyruvate, and ketone bodies across the plasma membrane. In the context of metabolic disorders, dysregulated lactate metabolism and transport have been implicated in the pathogenesis of insulin resistance and obesity.[2][3][4] Adipose tissue, in particular, is a significant producer of lactate, and the modulation of lactate flux via MCT1 may influence adipocyte function and systemic glucose homeostasis.[2]

The primary rationale for exploring this compound in metabolic disorders stems from the hypothesis that inhibiting lactate transport in key metabolic tissues, such as adipocytes, can modulate cellular metabolism and signaling pathways to improve insulin sensitivity and glucose metabolism.

Preclinical Data

In Vitro Studies with this compound in Adipocytes

A key preclinical study investigated the effects of this compound on 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology.[5][6] The findings from this study are summarized below.

Table 1: Effects of this compound on 3T3-L1 Adipocytes [5][6]

ParameterTreatmentOutcome
Metabolite Levels 1 µM AZD3965- Significant increase in intracellular lactate. - Significant increase in intracellular pyruvate after 8 hours. - Significant increase in intracellular glycerol at all time points, indicating increased lipolysis.
Gene Expression (mRNA) 24h treatment with AZD3965- Significant decrease in PPARγ and HSL mRNA levels. - Significant increase in FABP4 mRNA expression.
Protein Expression 48-72h treatment with AZD3965- Decrease in HSL protein expression. - No change in PPARγ protein expression. - Significant increase in FABP4 protein expression.
Cellular Phenotype AZD3965 treatment- Promotes re-entry of mature adipocytes into the cell cycle. - Enhanced insulin-stimulated glucose uptake, dependent on CDK1 activity.

Note: AZD3965 is the same compound as this compound.

In Vivo Studies with Genetic MCT1 Deletion Models

While in vivo data for this compound in metabolic disease models are not publicly available, studies using genetic knockout of MCT1 (Slc16a1) in mice provide insights into the potential systemic effects of MCT1 inhibition.

A study involving the specific deletion of MCT1 in adipose tissue of mice fed a high-fat diet demonstrated that this genetic modification robustly elevated blood levels of pro-inflammatory cytokines and aggravated systemic insulin resistance without altering adiposity.[2] This was attributed to the retention of lactate within adipocytes, leading to apoptosis and cytokine release.[2][3][4] These findings suggest that the role of MCT1 in metabolic regulation is complex and tissue-specific, and that systemic inhibition of MCT1 may have different outcomes compared to tissue-specific genetic deletion.

Another study showed that MCT1-mediated lactate shuttle to mitochondria is important for macrophage polarization and that macrophage-specific deletion of MCT1 exacerbated glucose intolerance and suppressed insulin secretion in mice on a high-fat diet.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in metabolic disorders, based on standard protocols.[8][9][10][11][12][13][14][15][16][17]

Animal Models

Standard preclinical models for obesity and type 2 diabetes include:

  • Diet-Induced Obesity (DIO) mice: C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (10-16 weeks) to induce obesity, insulin resistance, and hyperglycemia.[18]

  • Genetically modified models:

    • ob/ob mice: Leptin-deficient mice that exhibit hyperphagia, obesity, and hyperglycemia.[18]

    • db/db mice: Leptin receptor-deficient mice with a similar phenotype to ob/ob mice.[19]

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the body to clear a glucose load.

Protocol:

  • Fast mice for 4-6 hours with free access to water.[8]

  • Record baseline blood glucose from a tail snip using a glucometer.

  • Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[8][11]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]

  • Blood samples can also be collected at these time points to measure plasma insulin levels.[13]

Insulin Tolerance Test (ITT)

This test evaluates insulin sensitivity by measuring the response to an exogenous insulin injection.

Protocol:

  • Fast mice for 4-6 hours.[12]

  • Record baseline blood glucose.

  • Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.[10][12]

  • Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[17]

Pharmacokinetic Analysis

Protocol:

  • Administer this compound to mice via the intended clinical route (e.g., oral gavage).

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Separate plasma and analyze for this compound concentrations using a validated LC-MS/MS method.[1]

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be calculated.

Signaling Pathways and Experimental Workflows

MCT1's Role in Cellular Metabolism

The following diagram illustrates the central role of MCT1 in transporting lactate, a key metabolic intermediate, and how its inhibition by this compound can impact cellular metabolism.

MCT1_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate MCT1 MCT1 Lactate_ext->MCT1 Influx Glucose_int Glucose GLUT->Glucose_int MCT1->Lactate_ext Lactate_int Lactate MCT1->Lactate_int This compound This compound This compound->MCT1 Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Pyruvate->Lactate_int LDH TCA TCA Cycle Pyruvate->TCA Lactate_int->MCT1 Efflux Glycolysis->Pyruvate caption MCT1 in Cellular Lactate Transport and Metabolism.

Caption: MCT1 mediates the transport of lactate across the cell membrane. This compound inhibits this process.

Proposed Signaling Pathway for MCT1 Inhibition in Adipocytes

Based on the in vitro data, the following pathway illustrates the potential mechanism by which this compound enhances insulin sensitivity in adipocytes.

Adipocyte_Signaling This compound This compound MCT1 MCT1 This compound->MCT1 Inhibition Lactate_accum Intracellular Lactate Accumulation MCT1->Lactate_accum Leads to CellCycle Cell Cycle Re-entry Lactate_accum->CellCycle CDK1 CDK1 Activity CellCycle->CDK1 Insulin_uptake Enhanced Insulin- Stimulated Glucose Uptake CDK1->Insulin_uptake caption Proposed mechanism of this compound in adipocytes.

Caption: this compound-mediated MCT1 inhibition in adipocytes may enhance insulin sensitivity via cell cycle re-entry.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a compound like this compound for metabolic disorders.

Experimental_Workflow start Compound Selection (this compound) in_vitro In Vitro Studies (e.g., 3T3-L1 Adipocytes) start->in_vitro in_vivo In Vivo Model Selection (e.g., DIO mice) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Studies (OGTT, ITT, Body Weight) pk_pd->efficacy tox Toxicology Assessment efficacy->tox decision Go/No-Go Decision for Clinical Development tox->decision caption Preclinical workflow for evaluating this compound in metabolic disorders.

Caption: A structured workflow is essential for the preclinical evaluation of therapeutic candidates.

Conclusion and Future Directions

The preclinical data for this compound in the context of metabolic disorders, while limited, suggest a potential therapeutic avenue. The in vitro findings in adipocytes, indicating enhanced insulin sensitivity, are promising. However, the lack of in vivo data in relevant disease models is a significant gap. The findings from genetic MCT1 knockout studies highlight the complexity of MCT1's role in systemic metabolism and suggest that the effects of pharmacological inhibition may be nuanced.

Future preclinical research should focus on:

  • In vivo efficacy studies: Evaluating the effects of this compound on glucose tolerance, insulin sensitivity, body weight, and adiposity in diet-induced and genetic models of obesity and type 2 diabetes.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Establishing the relationship between this compound exposure and its metabolic effects to guide dose selection for clinical studies.

  • Mechanism of action studies: Further elucidating the molecular mechanisms by which MCT1 inhibition modulates metabolism in different tissues, including skeletal muscle, liver, and pancreatic islets.

  • Safety and tolerability: Comprehensive toxicology studies to assess the safety profile of chronic this compound administration in the context of metabolic disease.

A thorough preclinical investigation will be critical to validate the therapeutic potential of this compound for the treatment of metabolic disorders and to inform the design of future clinical trials.

References

The Potential Role of AZD3988 in Enhancing Insulin Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of Diacylglycerol Acyltransferase-1 (DGAT1) inhibition as a therapeutic strategy for improving insulin sensitivity. While AZD3988 is identified as a potent DGAT1 inhibitor, specific preclinical or clinical data on its direct effects on insulin sensitivity are not publicly available at the time of this writing. Therefore, this guide extrapolates the potential role of this compound based on the broader class of DGAT1 inhibitors and studies on DGAT1 knockout models.

Introduction: The Rationale for DGAT1 Inhibition in Insulin Resistance

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished response of insulin-sensitive tissues to the physiological effects of insulin. A key contributor to the development of insulin resistance is the ectopic accumulation of lipids, particularly triglycerides, in non-adipose tissues such as the liver and skeletal muscle. Diacylglycerol Acyltransferase-1 (DGAT1) is a crucial enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT1, it is hypothesized that the synthesis and storage of triglycerides in these tissues can be reduced, thereby improving insulin signaling and overall glucose homeostasis. This compound is a potent, orally active inhibitor of DGAT1, positioning it as a potential therapeutic agent for metabolic diseases.

Mechanism of Action: How DGAT1 Inhibition May Improve Insulin Sensitivity

The inhibition of DGAT1 is expected to improve insulin sensitivity through several interconnected mechanisms. The primary mechanism is the reduction of intracellular diacylglycerol (DAG) and triglyceride (TG) accumulation in insulin-sensitive tissues. Elevated levels of certain DAG species are known to activate protein kinase C (PKC) isoforms that can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS) proteins. By blocking TG synthesis, DGAT1 inhibition may lead to a redirection of fatty acids towards oxidative pathways, further reducing the pool of lipotoxic intermediates.

Studies on mice lacking DGAT1 have provided strong genetic evidence supporting this hypothesis. These mice exhibit increased insulin and leptin sensitivity, are resistant to diet-induced obesity, and show reduced triglyceride levels in tissues like the skeletal muscle and liver.[1] These findings suggest that pharmacological inhibition of DGAT1 with a compound like this compound could replicate these beneficial metabolic effects.

Preclinical and Clinical Evidence (Inferred for this compound)

As direct data for this compound is unavailable, this section summarizes findings from other DGAT1 inhibitors and relevant models to infer the potential effects of this compound.

Data from Other DGAT1 Inhibitors

A clinical trial with another DGAT1 inhibitor from AstraZeneca, AZD7687 , demonstrated a proof-of-mechanism by significantly reducing postprandial serum triacylglycerol (TAG) levels in a dose-dependent manner.[2][3] However, this compound was associated with significant dose-limiting gastrointestinal side effects, primarily diarrhea and nausea, which ultimately halted its development.[2][3] This highlights a potential challenge for the therapeutic class of DGAT1 inhibitors.

Table 1: Summary of Quantitative Data for the DGAT1 Inhibitor AZD7687 (as a proxy for this compound)

ParameterTreatment Group (Dose)OutcomeReference
Postprandial Serum Triacylglycerol (TAG) AUCAZD7687 (≥5 mg)>75% decrease from baseline[3]
Data from DGAT1 Knockout Mice

Studies on mice with a genetic deletion of DGAT1 provide compelling evidence for the role of this enzyme in insulin sensitivity.

Table 2: Key Findings in DGAT1 Knockout (Dgat1-/-) Mice

ParameterDgat1-/- Mice vs. Wild-TypeKey FindingReference
Insulin SensitivityIncreasedEnhanced glucose disposal and insulin sensitivity[1]
Tissue TriglyceridesDecreasedReduced TG content in skeletal muscle and liver[1]
Body Weight on High-Fat DietResistant to increaseProtection against diet-induced obesity[1]
Energy ExpenditureIncreasedHigher metabolic rate[1]

Experimental Protocols for Assessing Insulin Sensitivity

The following are detailed methodologies for key experiments cited in the context of evaluating the effects of DGAT1 inhibitors on insulin sensitivity.

Insulin Tolerance Test (ITT) in Mice

This test assesses the whole-body response to an exogenous insulin challenge.

  • Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[4] Baseline body weight is recorded.

  • Insulin Administration: A solution of human regular insulin is prepared in sterile saline. A bolus of insulin (typically 0.75-1.0 U/kg body weight) is injected intraperitoneally (IP).[5][6]

  • Blood Glucose Monitoring: Blood glucose levels are measured from a tail snip at baseline (t=0) and at regular intervals post-injection (e.g., 15, 30, 45, and 60 minutes).[5]

  • Data Analysis: The rate of glucose disappearance is calculated and compared between treatment and control groups. A faster and more profound decrease in blood glucose indicates greater insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard method for quantifying insulin sensitivity.

  • Surgical Preparation: Mice are anesthetized, and catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[7][8] Animals are allowed to recover for several days.

  • Experimental Procedure:

    • After a 5-6 hour fast, a continuous infusion of insulin is initiated through the jugular vein catheter at a constant rate (e.g., 2.5 mU/kg/min).[7][9]

    • A variable infusion of 20% glucose is simultaneously administered.[10]

    • Blood glucose is monitored every 5-10 minutes from the arterial catheter, and the glucose infusion rate (GIR) is adjusted to maintain euglycemia (normal blood glucose levels).[7][11]

  • Data Analysis: A higher GIR required to maintain euglycemia indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues in response to the infused insulin.[8]

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to measure the levels and phosphorylation status of key proteins in the insulin signaling cascade in tissues like liver and skeletal muscle.

  • Tissue Collection and Lysis: Tissues are harvested and immediately snap-frozen in liquid nitrogen. Protein extracts are prepared by homogenizing the tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of insulin signaling proteins (e.g., Akt, IRS-1, GSK3β).[12][13][14][15][16] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to assess the activation state of the signaling pathway.[13][15]

Visualizing the Role of this compound in Insulin Signaling

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows to assess its effects.

DGAT1_Inhibition_Pathway cluster_cell Hepatocyte / Myocyte Fatty_Acids Fatty Acids DAG Diacylglycerol (DAG) Fatty_Acids->DAG Triglycerides Triglycerides (Lipid Droplets) DAG->Triglycerides Acyl-CoA PKC PKC activation DAG->PKC DGAT1 DGAT1 DGAT1->Triglycerides IRS1 IRS-1 PKC->IRS1 Inhibition PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->DGAT1 Inhibition

Caption: Proposed mechanism of this compound in improving insulin signaling.

Experimental_Workflow cluster_preclinical Preclinical Model (e.g., db/db mice) cluster_outcomes Assessment of Insulin Sensitivity Treatment This compound Administration ITT Insulin Tolerance Test (ITT) Treatment->ITT Clamp Hyperinsulinemic-Euglycemic Clamp Treatment->Clamp Tissues Tissue Collection (Liver, Muscle) Treatment->Tissues Control Vehicle Control Control->ITT Control->Clamp Control->Tissues Glucose_Clearance Glucose Clearance Rate ITT->Glucose_Clearance GIR Glucose Infusion Rate (GIR) Clamp->GIR Western_Blot Western Blot for Insulin Signaling Proteins Tissues->Western_Blot Protein_Phosphorylation Protein Phosphorylation (p-Akt/Akt ratio) Western_Blot->Protein_Phosphorylation

Caption: Experimental workflow to evaluate this compound's effect on insulin sensitivity.

Conclusion and Future Directions

The inhibition of DGAT1 presents a compelling strategy for the treatment of insulin resistance and type 2 diabetes. While direct evidence for this compound is currently lacking in the public domain, the wealth of data from genetic models and other DGAT1 inhibitors strongly suggests its potential to improve insulin sensitivity by reducing ectopic lipid accumulation. Key challenges, such as the gastrointestinal side effects observed with other compounds in this class, will need to be carefully evaluated for this compound. Future preclinical studies employing the rigorous methodologies outlined in this guide will be crucial to elucidate the precise effects of this compound on insulin signaling and glucose metabolism, and to determine its therapeutic potential for patients with metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Study of AZD3965 in a Diet-Induced Obese (DIO) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: Initial searches indicate that the requested compound, AZD3988, is a Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor. However, the context of Monocarboxylate Transporter 1 (MCT1) inhibition points towards a likely error in the compound name. This document will proceed with the protocol for AZD3965 , a well-characterized, potent, and selective MCT1 inhibitor, assuming it is the compound of interest for this metabolic study.

Introduction

Obesity and associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key feature of altered cellular metabolism in these conditions is the dysregulation of energy substrate utilization. Monocarboxylate Transporter 1 (MCT1) plays a crucial role in the transport of lactate and other ketone bodies across cell membranes, thereby linking glycolysis and oxidative phosphorylation. In the context of obesity, adipose tissue, liver, and muscle all rely on efficient metabolic flux, which can be modulated by MCT1 activity.

AZD3965 is a potent and selective inhibitor of MCT1, with secondary activity against MCT2.[1][2] By blocking lactate transport, AZD3965 can alter the metabolic landscape of cells, forcing a reliance on other energy substrates and potentially impacting the key pathophysiological processes in diet-induced obesity.[3] Preclinical studies in oncology have established the in vivo oral bioavailability and tolerability of AZD3965 in mice, providing a strong foundation for its investigation in other disease models.[4][5]

This document provides a detailed protocol for a preclinical in vivo study to investigate the therapeutic potential of AZD3965 in a diet-induced obese (DIO) mouse model.

Hypothesized Signaling Pathway

MCT1 inhibition by AZD3965 is hypothesized to impact obesity by altering substrate utilization in key metabolic tissues. By blocking lactate import/export, AZD3965 may force adipocytes and hepatocytes to increase reliance on fatty acid oxidation and reduce lipogenesis. This could lead to reduced adiposity, improved insulin sensitivity, and amelioration of hepatic steatosis.

AZD3965_Pathway cluster_cell Metabolically Active Cell (e.g., Hepatocyte, Adipocyte) cluster_outcome Systemic Outcomes in DIO AZD3965 AZD3965 MCT1 MCT1 Transporter AZD3965->MCT1 Inhibits Lactate_out Intracellular Lactate MCT1->Lactate_out Lactate_in Extracellular Lactate Lactate_in->MCT1 Import Lactate_out->MCT1 Export Pyruvate Pyruvate Lactate_out->Pyruvate TCA TCA Cycle (OxPhos) Pyruvate->TCA Lipogenesis De Novo Lipogenesis Pyruvate->Lipogenesis FattyAcid Fatty Acid Oxidation TCA->FattyAcid Outcome2 ↑ Insulin Sensitivity TCA->Outcome2 Improves Outcome1 ↓ Adiposity Lipogenesis->Outcome1 Leads to Outcome3 ↓ Hepatic Steatosis FattyAcid->Outcome3 Contributes to

Caption: Hypothesized mechanism of AZD3965 in metabolic tissues.

Experimental Design and Protocols

This study is designed to assess the effect of chronic oral administration of AZD3965 on key metabolic parameters in mice with pre-established diet-induced obesity.

Animal Model and Diet
ParameterSpecification
Animal Strain Male C57BL/6J mice[6][7]
Age at Arrival 5 weeks
Acclimatization 1 week on standard chow diet
Obesity Induction Diet High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets D12492)[7][8]
Control Diet Low-Fat Diet (LFD): 10% kcal from fat (e.g., Research Diets D12450B)[7][8]
Duration of Diet 12-16 weeks to establish obesity and metabolic dysfunction[7][9]
Housing 20-23°C, 12-hour light/dark cycle, ad libitum access to diet and water[10]
Experimental Groups and Treatment

Once obesity is established (significant body weight gain and hyperglycemia in the HFD group compared to LFD controls), mice on the HFD will be randomized into treatment groups based on body weight.

GroupDietTreatmentDoseRouteFrequency
1. Lean Control LFDVehicle-Oral GavageTwice Daily (BID)
2. Obese Control HFDVehicle-Oral GavageTwice Daily (BID)
3. AZD3965 Low Dose HFDAZD396550 mg/kgOral GavageTwice Daily (BID)
4. AZD3965 High Dose HFDAZD3965100 mg/kgOral GavageTwice Daily (BID)
  • Vehicle Formulation: To be determined based on AZD3965 solubility and stability. A common vehicle is 0.5% Hydroxypropyl Methylcellulose (HPMC) in water.

  • Dosing Rationale: The 50-100 mg/kg BID doses have been shown to be well-tolerated and effective at engaging the target in murine xenograft models.[4][5]

  • Treatment Duration: 4-8 weeks.

Experimental Workflow

The overall experimental workflow is depicted below, outlining the key phases from acclimatization to terminal endpoint analysis.

workflow cluster_pre Phase 1: Obesity Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Week 0-1 Acclimatization (Chow Diet) Diet Week 1-16 Diet Induction (LFD vs HFD) Acclimatization->Diet Randomization Week 16 Randomization Diet->Randomization Dosing Week 16-24 AZD3965 Dosing (4-8 weeks) Randomization->Dosing Metabolic Metabolic Testing (OGTT/ITT) Dosing->Metabolic Termination Week 24 Termination & Tissue Collection Metabolic->Termination

Caption: High-level experimental workflow for the DIO mouse study.

Detailed Experimental Protocols

Preparation and Administration of AZD3965
  • Preparation: On each dosing day, prepare a fresh suspension of AZD3965 in the selected vehicle. Calculate the required concentration based on the mean body weight of each group to achieve a dosing volume of 5-10 mL/kg.[5]

  • Administration: Administer the compound or vehicle via oral gavage using a 20-gauge, 1.5-inch curved, ball-tipped feeding needle.[11] Ensure personnel are properly trained in the technique to minimize stress and prevent injury to the animals.[12]

In-Life Monitoring
ParameterFrequencyMethod
Body Weight WeeklyCalibrated digital scale
Food Intake WeeklyWeighing the remaining food in the hopper
Fasting Blood Glucose Bi-weeklyTail vein blood sample using a glucometer (after 4-6h fast)[1]
Clinical Observations DailyVisual assessment for signs of toxicity or distress
Oral Glucose Tolerance Test (OGTT)

To be performed during the final week of the treatment period.

  • Fasting: Fast mice for 6 hours (e.g., 7 AM to 1 PM) with free access to water.[1]

  • Baseline Glucose: At t=0, obtain a baseline blood glucose reading from a small tail vein blood sample using a glucometer.

  • Glucose Administration: Administer a 2 g/kg bolus of glucose (prepared as a 20% solution in sterile saline) via oral gavage.[13]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.

Insulin Tolerance Test (ITT)

To be performed at least 3 days before or after the OGTT to allow for recovery.

  • Fasting: Fast mice for 4-6 hours with free access to water.[14]

  • Baseline Glucose: At t=0, obtain a baseline blood glucose reading from the tail vein.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[2][15]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, and 60 minutes post-insulin injection.[2]

  • Data Analysis: Express glucose levels as a percentage of the baseline reading and calculate the AUC.

Terminal Procedures and Tissue Collection
  • Fasting & Anesthesia: At the end of the study, fast mice for 4-6 hours. Anesthetize mice using an approved method (e.g., isoflurane inhalation or injectable anesthetic).

  • Blood Collection: Collect terminal blood via cardiac puncture for analysis of serum insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST).

  • Tissue Dissection and Weighing: Dissect and weigh the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous).

  • Tissue Preservation:

    • Flash-freeze a portion of the liver and adipose tissue in liquid nitrogen for subsequent molecular analysis (qRT-PCR, Western blot).

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for steatosis, Oil Red O for lipid accumulation).

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests, such as Student's t-test for two-group comparisons or one-way or two-way ANOVA with post-hoc tests for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

Table of Key Study Parameters
ParameterSchedule
Body Weight & Food Intake Weeks 0-24 (Weekly)
Fasting Blood Glucose Weeks 16-24 (Bi-weekly)
Insulin Tolerance Test (ITT) Week 23
Oral Glucose Tolerance Test (OGTT) Week 24
Terminal Blood & Tissue Collection End of Week 24
Serum Analysis (Insulin, Lipids, etc.) Endpoint
Histology & Molecular Analysis Endpoint

References

Application Notes and Protocols for Measuring AZD3988 Potency in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3988 is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the plasma membrane. In the context of cancer, many tumor cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate. The efflux of this lactate via MCT1 is crucial for maintaining intracellular pH and sustaining high glycolytic rates. Inhibition of MCT1 by this compound disrupts this process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of cancer cell proliferation and survival.[1][2] These application notes provide detailed protocols for assessing the potency of this compound in cell-based assays by measuring its effect on lactate transport and cell viability.

Mechanism of Action: MCT1 Inhibition

This compound selectively targets MCT1, which can function as both a lactate importer and exporter depending on the metabolic state of the cell and the surrounding microenvironment. In highly glycolytic cancer cells, MCT1 is primarily responsible for exporting lactate to avoid intracellular acidification. By blocking this transport, this compound induces metabolic stress and inhibits tumor growth.[1] It is important to note that some older literature may refer to this compound as a DGAT-1 inhibitor; however, its primary and therapeutically relevant mechanism of action in cancer is the inhibition of MCT1.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for assessing its potency.

AZD3988_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Acidification Intracellular Acidification Lactate_in->Acidification Lactate_out Extracellular Lactate MCT1->Lactate_out This compound This compound This compound->MCT1 Inhibition Proliferation Cell Proliferation & Survival Acidification->Proliferation

Caption: Mechanism of action of this compound in a glycolytic cancer cell.

Experimental_Workflow cluster_assays Potency Assays start Start cell_culture Culture MCT1-expressing cancer cells (e.g., Raji) start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding treatment Treat cells with a dilution series of this compound seeding->treatment incubation Incubate for a defined period (e.g., 4-72 hours) treatment->incubation lactate_assay Lactate Efflux Assay incubation->lactate_assay viability_assay Cell Viability Assay incubation->viability_assay data_analysis Data Analysis (IC50 determination) lactate_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound potency testing.

Quantitative Data Summary

The potency of this compound and its close analog, AZD3965, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.

CompoundCell LineAssay TypeIC50 (nM)Reference
AZD3965Raji (Burkitt's lymphoma)Lactate Efflux5.12[1]
AZD3965Various SCLC cell linesCell Viability (72h)~8[2]
AZD3965Urothelial Bladder CancerCell Viability10 - 1000[3]

Note: Data for the closely related MCT1 inhibitor AZD3965 is presented as a reference for expected potency ranges.

Experimental Protocols

Protocol 1: Non-Radioactive Lactate Efflux Assay

This protocol describes a method to determine the potency of this compound by measuring the inhibition of lactate efflux from cancer cells.

Materials:

  • MCT1-expressing cancer cell line (e.g., Raji, COR-L103)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 4 to 24 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and assay endpoint.

  • Lactate Measurement:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

    • In parallel, determine the cell number or protein concentration in each well to normalize the lactate measurements. A common method is to lyse the remaining cells and perform a BCA or Bradford protein assay.

  • Data Analysis:

    • Normalize the lactate concentration to the cell number or protein concentration for each well.

    • Plot the normalized lactate efflux (as a percentage of the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay

This protocol assesses the downstream effect of MCT1 inhibition on cancer cell viability.

Materials:

  • MCT1-expressing cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, SRB)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000 to 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Troubleshooting

  • High variability between replicates: Ensure accurate and consistent cell seeding and pipetting. Use a multi-channel pipette for adding reagents.

  • No significant inhibition of lactate efflux: Confirm MCT1 expression in the cell line used. Increase the incubation time or the concentration of this compound.

  • Low signal in viability assay: Increase the initial cell seeding density or extend the assay duration.

Conclusion

The provided protocols offer robust methods for determining the potency of this compound as an MCT1 inhibitor in a cell-based setting. The lactate efflux assay provides a direct measure of target engagement, while the cell viability assay assesses the functional consequence of MCT1 inhibition. These assays are essential tools for the preclinical evaluation and characterization of this compound and other MCT1 inhibitors in cancer drug discovery.

References

Application Notes and Protocols for AZD3988 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3988 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TG) synthesis.[1][2] DGAT1 plays a significant role in lipid metabolism and has emerged as a therapeutic target in various diseases, including cancer.[3][4] Inhibition of DGAT1 by this compound disrupts lipid storage in lipid droplets, leading to cellular stress responses such as increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, which can selectively impact cancer cells.[1][3] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cell culture experiments.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource(s)
Molecular Weight 456.44 g/mol [5]
Formula C₂₃H₂₂F₂N₄O₄[5]
Appearance White to off-white solid
Purity ≥98%[5]
CAS Number 892489-52-0[5]
Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro experiments.

SolventMaximum ConcentrationNotesSource(s)
DMSO 100 mM (45.64 mg/mL)-[5]
1eq. NaOH 10 mM (4.56 mg/mL)Requires gentle warming to dissolve[5]
Water Insoluble or slightly soluble-[6]
Ethanol Insoluble or slightly soluble-[6]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 45.64 mg of this compound.

  • Solubilization: Add the calculated volume of cell culture grade DMSO to the this compound powder. For a 100 mM solution, add 1 mL of DMSO to 45.64 mg of this compound.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7] Ensure no visible particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to final working concentrations for treating cells in culture. It is crucial to maintain a low final DMSO concentration (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[8]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution, first prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed medium.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentration in the appropriate volume of cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.

  • Application to Cells: Mix the working solutions gently by inverting the tubes and immediately add to the cell cultures.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound inhibits DGAT1, which catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides (TG). This inhibition leads to an accumulation of fatty acids and DAG, which can induce lipotoxicity through the generation of reactive oxygen species (ROS) and cause ER stress. In cancer cells, which often have a high demand for fatty acids, this disruption of lipid homeostasis can suppress tumor growth and survival.[1][2][3]

AZD3988_Mechanism_of_Action This compound This compound DGAT1 DGAT1 This compound->DGAT1 Inhibits Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes FattyAcidAccumulation Fatty Acid Accumulation DGAT1->FattyAcidAccumulation Prevents DAG Diacylglycerol (DAG) DAG->DGAT1 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->DGAT1 LipidDroplets Lipid Droplet Formation Triglycerides->LipidDroplets ER_Stress ER Stress FattyAcidAccumulation->ER_Stress ROS Reactive Oxygen Species (ROS) FattyAcidAccumulation->ROS TumorSuppression Tumor Growth Suppression ER_Stress->TumorSuppression ROS->TumorSuppression

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for conducting cell-based assays with this compound.

Experimental_Workflow Start Start PrepareStock Prepare 100 mM this compound Stock in DMSO Start->PrepareStock SeedCells Seed Cells in Culture Plates Start->SeedCells PrepareWorking Prepare this compound Working Solutions PrepareStock->PrepareWorking Incubate1 Incubate (e.g., 24h) SeedCells->Incubate1 TreatCells Treat Cells with this compound and Vehicle Control Incubate1->TreatCells PrepareWorking->TreatCells Incubate2 Incubate for Desired Duration TreatCells->Incubate2 Assay Perform Cell-Based Assay (e.g., Viability, ROS, etc.) Incubate2->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: General workflow for this compound cell culture experiments.

References

Application Notes and Protocols: Optimal Dosage of AZD3988 for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only. The "optimal dosage" of any compound is highly dependent on the specific animal model, disease state, and desired experimental endpoint. The data and protocols provided herein are intended as a guide and starting point for study design. Researchers must conduct their own dose-ranging and tolerability studies to determine the optimal dosage for their specific application.

Introduction to AZD3988

This compound is a potent and orally active inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1). DGAT-1 is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides (TGs) from diacylglycerol (DAG) and fatty acyl-CoA. This enzyme plays a crucial role in the absorption of dietary fat in the small intestine and the storage of fat in various tissues. Inhibition of DGAT-1 is a therapeutic strategy being explored for metabolic diseases such as obesity and diabetes.

Reported Effective Dosages of this compound in Rodent Models

Publicly available data on this compound provides a range of doses that have been shown to be effective and possess good pharmacokinetic profiles in rodent models. These studies serve as a valuable reference for initiating new in vivo experiments.

Table 1: Summary of Reported this compound Dosages in Rodent Models

Animal ModelDosing RangeRoute of AdministrationDosing FrequencyStudy DurationReference
Mouse, Rat0.5, 1, 2, 5 mg/kgIntravenous (i.v.), Oral (p.o.)Not SpecifiedNot Specified[1]
db/db Mice1, 3, 15 mg/kgOral (p.o.)Once Daily (Q.D.)14 days

Signaling Pathway of DGAT-1

This compound exerts its effects by inhibiting the DGAT-1 enzyme, which catalyzes the final and rate-limiting step of triglyceride synthesis. This action primarily impacts lipid metabolism within the enterocytes of the small intestine.

DGAT1_Pathway cluster_enterocyte Inside the Enterocyte substrate substrate enzyme enzyme product product inhibitor inhibitor process process output output Dietary_Fat Dietary Fat (Triglycerides) Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Hydrolysis in Intestinal Lumen Fatty_Acids Fatty Acids Pancreatic_Lipase->Fatty_Acids MAG 2-Monoacylglycerol (MAG) Pancreatic_Lipase->MAG Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) MAG->DAG Acylation DGAT1 DGAT-1 DAG->DGAT1 Fatty_Acyl_CoA->DGAT1 TAG Triglycerides (TG) DGAT1->TAG Esterification This compound This compound This compound->DGAT1 Inhibition Chylomicrons Chylomicron Assembly TAG->Chylomicrons Absorption Lipid Absorption into Lymphatics Chylomicrons->Absorption

Caption: DGAT-1 signaling pathway in intestinal enterocytes.

Protocol for Determining Optimal Dosage in Rodent Models

This protocol outlines a generalized approach for determining the optimal dose of a novel compound like this compound for a specific in vivo study. It involves a sequential process of establishing safety, pharmacokinetic profile, and efficacy.

Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range.

Methodology:

  • Animal Model: Select the appropriate rodent strain, age, and sex for the intended disease model.

  • Group Allocation: Assign animals to a minimum of 5 groups (n=3-5 per group), including a vehicle control group and at least four escalating dose levels of this compound.

  • Dose Selection: Based on existing data, a suggested starting range could be 0.5, 2.5, 10, and 25 mg/kg. Doses should be escalated by a factor of 2-5x.

  • Administration: Administer this compound via the intended route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. A common endpoint for MTD is a 15-20% loss in body weight or the onset of severe adverse effects.

  • Data Analysis: Determine the MTD as the highest dose that does not produce unacceptable toxicity.

Phase 2: Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Dosing: Administer a single dose of this compound at a dose expected to be therapeutically relevant (e.g., a dose below the MTD).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze plasma samples using a validated method like LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC). This data will inform the optimal dosing frequency.

Table 2: General Pharmacokinetic Parameters for Small Molecules in Mice

ParameterDescriptionTypical Range in Mice
T1/2 (Half-life) Time for drug concentration to decrease by half.Highly variable (minutes to hours)
Cmax Maximum (peak) plasma concentration.Dose-dependent
Tmax Time to reach Cmax.IV: < 5 min; IP: 15-30 min; PO: 30-60 min
AUC Total drug exposure over time.Dose and clearance dependent
Bioavailability (F%) Fraction of dose reaching systemic circulation.IV: 100%; PO: Highly variable
Note: These are generalized values and will vary significantly based on the specific compound.[2]
Phase 3: Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in the chosen disease model.

Methodology:

  • Dose Selection: Based on the MTD and PK data, select at least three dose levels (e.g., low, medium, high) for the efficacy study.

  • Study Design: Include a vehicle control group and a positive control group if available. Randomize animals into groups.

  • Administration: Administer the compound for the duration of the study based on the PK data (e.g., once or twice daily).

  • Endpoint Measurement: Monitor relevant efficacy endpoints throughout the study (e.g., body weight, blood glucose, lipid levels, etc.).

  • Data Analysis: At the end of the study, perform statistical analysis to determine the dose-response relationship and identify the optimal effective dose.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the optimal dosage of a compound in a rodent model.

Dose_Optimization_Workflow start_end start_end phase phase decision decision output output start Start: In Vitro Data / Literature Review mtd_study Phase 1: Dose-Range Finding / MTD Study start->mtd_study check_safety Tolerability Acceptable? mtd_study->check_safety pk_study Phase 2: Pharmacokinetic (PK) Study efficacy_study Phase 3: Efficacy Study in Disease Model pk_study->efficacy_study Select Doses & Frequency check_efficacy Efficacy Observed? efficacy_study->check_efficacy check_safety->pk_study Yes adjust_dose Adjust Doses / Reformulate check_safety->adjust_dose No optimal_dose Optimal Dose Range Identified check_efficacy->optimal_dose Yes check_efficacy->adjust_dose No end End of Study optimal_dose->end adjust_dose->mtd_study

Caption: Workflow for in vivo dose optimization.

References

Application Notes: In Vitro DGAT-1 Activity Assay Using AZD3988

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2][3] Its role in metabolic diseases such as obesity and diabetes has made it a significant target for therapeutic intervention.[4][5][6] AZD3988 is a potent and selective small molecule inhibitor of DGAT-1.[4][7][8] These application notes provide a detailed protocol for conducting an in vitro DGAT-1 activity assay to evaluate the inhibitory potential of compounds like this compound.

Data Presentation

Inhibitory Activity of this compound on DGAT-1
Species/Cell LineIC50 (nM)
Human0.6[4]
Rat0.5[4]
Mouse1.1[4]
HuTu 80 cells0.5[4][9]
Rat adipose tissue0.3[9]

Signaling Pathway

DGAT-1 is a crucial enzyme in the triglyceride synthesis pathway. The diagram below illustrates the final step of this pathway, where DGAT-1 catalyzes the formation of triacylglycerol (TG) from diacylglycerol (DG) and a fatty acyl-CoA. This process is fundamental for energy storage in the form of lipids.[1][2]

DGAT1_Pathway cluster_0 Endoplasmic Reticulum Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DG) Diacylglycerol (DG) Diacylglycerol (DG)->DGAT1 Triacylglycerol (TG) Triacylglycerol (TG) DGAT1->Triacylglycerol (TG) This compound This compound This compound->DGAT1 Inhibition

Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.

Experimental Protocols

Principle of the Assay

The in vitro DGAT-1 activity assay measures the rate of triglyceride formation from diacylglycerol and a labeled fatty acyl-CoA substrate. The inhibitory effect of a compound is determined by measuring the reduction in product formation in the presence of the inhibitor. Several detection methods can be employed, including radioactive and fluorescence-based approaches. A common method involves using a radiolabeled acyl-CoA and quantifying the radiolabeled triglyceride product after separation by thin-layer chromatography (TLC).[10] Alternatively, a fluorescently labeled acyl-CoA can be used for a non-radioactive approach.[11]

Materials and Reagents
  • Enzyme Source: Microsomes from cells or tissues expressing DGAT-1 (e.g., human small intestinal microsomes).[12]

  • Substrates:

    • 1,2-Diacylglycerol (DOG) or 1,2-Dioleoyl-sn-glycerol.[10][13]

    • [¹⁴C]Oleoyl-CoA or another radiolabeled fatty acyl-CoA.[10][13]

    • Alternatively, a fluorescent fatty acyl-CoA like NBD-palmitoyl CoA can be used.[11]

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO.[4]

  • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.4-7.5).[5][10]

  • Cofactors and Additives:

    • MgCl₂ (e.g., 25 mM).[10][13]

    • Bovine Serum Albumin (BSA) (e.g., 0.625 mg/ml).[10]

  • Reaction Stop Solution: Chloroform:methanol (2:1, v/v).[10]

  • TLC Supplies: Silica gel TLC plates and a suitable solvent system (e.g., hexane:ethyl ether:acetic acid, 80:20:1, v/v/v).[5]

  • Scintillation Counter and Scintillation Fluid.

Experimental Workflow Diagram

Caption: Workflow for the in vitro DGAT-1 activity assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.

    • Prepare the assay buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 0.625 mg/ml BSA).[10]

    • Prepare substrate solutions: 200 µM 1,2-diacylglycerol and 25 µM [¹⁴C]oleoyl-CoA in the assay buffer.[10]

  • Enzyme Preparation:

    • Thaw the microsomal enzyme preparation on ice.

    • Dilute the microsomes to a final concentration of approximately 10 µg of protein per reaction in the assay buffer.[10]

  • Assay Procedure:

    • In a microcentrifuge tube, add the diluted enzyme preparation.

    • Add varying concentrations of this compound (or vehicle control - DMSO) to the tubes.

    • Pre-incubate the enzyme with the inhibitor for 30 minutes at room temperature.[10]

    • Initiate the reaction by adding the substrate mixture (1,2-diacylglycerol and [¹⁴C]oleoyl-CoA) to a final reaction volume of 200 µl.[10]

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[10][14]

    • Stop the reaction by adding 1 ml of chloroform:methanol (2:1).[10]

  • Product Separation and Quantification:

    • Vortex the tubes and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Spot the extracted lipids onto a silica gel TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl ether:acetic acid).

    • Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

    • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DGAT-1 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This protocol provides a robust framework for assessing the in vitro activity of DGAT-1 and the inhibitory potential of compounds such as this compound. The use of a well-characterized inhibitor like this compound can also serve as a positive control to validate the assay setup. The flexibility in the choice of labeled substrates allows for adaptation to available laboratory resources. Accurate determination of DGAT-1 inhibition is a critical step in the discovery and development of new therapeutics for metabolic diseases.

References

AZD3988 Administration for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3988 is a potent and orally active inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity and diabetes. These application notes provide detailed protocols for the oral administration of this compound in rodent models, based on available preclinical data. The information herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.

Quantitative Data Summary

The following tables summarize key in vitro potency and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

Target/Cell LineIC₅₀ (nM)
Human DGAT10.6
Rat DGAT10.5
Mouse DGAT11.1
HuTu 80 cells0.5

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Key Findings
Oral (p.o.)0.5, 1, 2, 5Good pharmacokinetics and in vivo efficacy.[1]
Not SpecifiedNot SpecifiedSuppresses triacylglyceride (TAG) plasma excursion.
Not SpecifiedNot SpecifiedSuppresses adipose tissue TAG synthesis.
Not SpecifiedNot SpecifiedReduces body weight in diet-induced obese rats.

Signaling Pathway

Inhibition of DGAT1 by this compound directly blocks the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TAG). This reduction in TAG synthesis has several downstream effects, including decreased lipid storage in adipocytes and reduced secretion of triglyceride-rich lipoproteins from the intestine and liver. This ultimately leads to lower plasma triglyceride levels and can contribute to improved insulin sensitivity and reduced body weight.

DGAT1_Inhibition_Pathway cluster_0 Cellular Lipid Metabolism cluster_1 Pharmacological Intervention cluster_2 Physiological Outcomes Acyl-CoA Acyl-CoA DGAT1 DGAT1 Acyl-CoA->DGAT1 DAG DAG DAG->DGAT1 TAG TAG DGAT1->TAG Synthesis Reduced Lipid Storage Reduced Lipid Storage TAG->Reduced Lipid Storage Lower Plasma TAG Lower Plasma TAG TAG->Lower Plasma TAG This compound This compound This compound->DGAT1 Inhibits Weight Reduction Weight Reduction Reduced Lipid Storage->Weight Reduction Improved Insulin Sensitivity Improved Insulin Sensitivity Lower Plasma TAG->Improved Insulin Sensitivity

Caption: this compound inhibits DGAT1, blocking triglyceride synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a solution-based formulation of this compound suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Captisol® (Sulfobutylether-β-cyclodextrin) or other suitable solubilizing agent

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of this compound powder required.

  • Prepare the vehicle: A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO and a solubilizing agent in saline. A suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).

    • To prepare 10 mL of this vehicle, mix 1 mL of DMSO with 9 mL of a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and add it to a sterile conical tube.

    • Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.

    • Once the compound is fully dissolved in DMSO, add the SBE-β-CD/saline solution to the desired final volume.

    • Vortex the final solution until it is clear and homogenous.

  • Final Formulation: Visually inspect the final solution for any precipitation or phase separation. The solution should be clear.

  • Storage: It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.

Protocol 2: Oral Gavage Administration of this compound in Rodents

This protocol outlines the standard procedure for administering the prepared this compound solution to mice or rats via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise volume of the drug solution to be administered.

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution into the syringe.

    • Ensure there are no air bubbles in the syringe.

  • Animal Restraint:

    • Properly restrain the animal. For mice, this can be done by grasping the loose skin on the back of the neck and shoulders to immobilize the head. For rats, a similar but firmer grip is required, or a restraint device may be used. The animal's body should be supported.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth.

    • Allow the animal to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly and steadily depress the syringe plunger to deliver the solution. Administer the solution at a controlled rate to prevent regurgitation.

  • Needle Withdrawal and Post-Administration Monitoring:

    • After administration, gently withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.

  • Record Keeping:

    • Maintain accurate records of the date, time, dose administered, and any observations for each animal.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.

experimental_workflow cluster_acclimatization Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group(s) This compound Group(s) Randomization->this compound Group(s) Daily Dosing (Oral Gavage) Daily Dosing (Oral Gavage) Vehicle Group->Daily Dosing (Oral Gavage) This compound Group(s)->Daily Dosing (Oral Gavage) Monitoring (Weight, Food Intake) Monitoring (Weight, Food Intake) Daily Dosing (Oral Gavage)->Monitoring (Weight, Food Intake) Blood Collection (PK/PD) Blood Collection (PK/PD) Monitoring (Weight, Food Intake)->Blood Collection (PK/PD) Tissue Harvesting Tissue Harvesting Blood Collection (PK/PD)->Tissue Harvesting Biochemical Analysis Biochemical Analysis Tissue Harvesting->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

Caption: Workflow for a preclinical in vivo efficacy study with this compound.

References

Application Notes and Protocols for the Use of AZD3988 in Primary Adipocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3988 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3] DGAT1 is highly expressed in tissues active in TG synthesis, such as the adipose tissue and the small intestine.[4][5] In adipocytes, DGAT1 plays a crucial role not only in the storage of triglycerides but also in the re-esterification of fatty acids during lipolysis, a process that protects the cell from lipotoxicity.[3][6] The study of this compound in primary adipocyte culture provides a valuable in vitro model to investigate the direct effects of DGAT1 inhibition on adipocyte metabolism, including lipid storage, lipolysis, and insulin sensitivity. These application notes provide detailed protocols for the use of this compound in primary adipocyte culture and suggest key experiments to elucidate its mechanism of action.

Mechanism of Action of DGAT1 in Adipocytes

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and rate-limiting step of triglyceride synthesis from diacylglycerol (DAG) and a fatty acyl-CoA.[5][6] In adipocytes, DGAT1 has a dual role. During periods of energy surplus, it contributes to the synthesis of triglycerides for storage in lipid droplets.[7][8] Conversely, during periods of energy demand and stimulated lipolysis, a significant portion of the fatty acids hydrolyzed from triglycerides are re-esterified back into triglycerides in a process largely mediated by DGAT1.[6] This re-esterification cycle is thought to be a protective mechanism to prevent the accumulation of high levels of free fatty acids, which can induce ER stress and cellular lipotoxicity.[3][6]

By inhibiting DGAT1, this compound is expected to block triglyceride synthesis, particularly the re-esterification of fatty acids during lipolysis. This leads to an increased release of free fatty acids from the adipocyte and may also impact insulin sensitivity and the secretion of adipokines.[2][9]

DGAT1_Pathway cluster_ER Endoplasmic Reticulum cluster_Lipid_Droplet Lipid Droplet cluster_Lipolysis Lipolysis DAG Diacylglycerol DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 TG Triglyceride DGAT1->TG Esterification This compound This compound This compound->DGAT1 Inhibition TG_storage Triglyceride Storage TG->TG_storage Lipases Lipases (ATGL, HSL) TG_storage->Lipases Stimulated Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Lipases->FFA_Glycerol FFA_Glycerol->Acyl_CoA Re-esterification pathway FFA_Glycerol_out Released Free Fatty Acids + Glycerol FFA_Glycerol->FFA_Glycerol_out

Caption: DGAT1 signaling pathway in adipocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Adipocytes

This protocol describes the isolation of mature primary adipocytes from adipose tissue.

Materials:

  • Adipose tissue (e.g., from mouse epididymal fat pads or human subcutaneous biopsy)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Collagenase Type I

  • Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sterile filters (100 µm)

  • Sterile conical tubes (50 mL) and culture plates

Procedure:

  • Excise adipose tissue and place it in a sterile petri dish containing HBSS.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scissors.

  • Transfer the minced tissue to a 50 mL conical tube containing DMEM with 1 mg/mL Collagenase Type I and 1% BSA.

  • Incubate at 37°C for 30-60 minutes with gentle shaking until the tissue is digested.

  • Stop the digestion by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a 100 µm sterile filter into a new 50 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes. The mature adipocytes will form a layer at the top.

  • Carefully aspirate the infranatant containing the stromal vascular fraction.

  • Wash the floating adipocyte layer with warm DMEM three times by gentle resuspension and centrifugation.

  • After the final wash, resuspend the mature adipocytes in a known volume of culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) for cell counting and plating.

Protocol 2: Treatment of Primary Adipocytes with this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Primary adipocyte culture medium

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your experiments.

  • Add the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) to the cultured primary adipocytes.

  • Incubate the cells for the desired treatment duration before proceeding with downstream assays.

Experimental_Workflow cluster_Isolation Cell Isolation & Culture cluster_Treatment Treatment cluster_Assays Downstream Assays Tissue Adipose Tissue Digestion Collagenase Digestion Tissue->Digestion Separation Adipocyte Separation Digestion->Separation Culture Primary Adipocyte Culture Separation->Culture AZD3988_Treatment Treat with this compound or Vehicle Culture->AZD3988_Treatment TG_Synthesis Triglyceride Synthesis Assay AZD3988_Treatment->TG_Synthesis Lipolysis Lipolysis Assay AZD3988_Treatment->Lipolysis ER_Stress ER Stress Analysis AZD3988_Treatment->ER_Stress Glucose_Uptake Glucose Uptake Assay AZD3988_Treatment->Glucose_Uptake Adipokine Adipokine Secretion Assay AZD3988_Treatment->Adipokine

Caption: General experimental workflow.

Protocol 3: Measurement of Triglyceride Synthesis

This assay measures the incorporation of radiolabeled fatty acids into triglycerides.

Materials:

  • [¹⁴C]-Oleic acid

  • Scintillation counter

  • Thin Layer Chromatography (TLC) plates and chamber

  • Solvents for TLC (e.g., hexane:diethyl ether:acetic acid)

Procedure:

  • Treat primary adipocytes with this compound or vehicle as described in Protocol 2.

  • Add [¹⁴C]-Oleic acid complexed to BSA to the culture medium and incubate for a defined period (e.g., 3 hours).

  • Wash the cells with ice-cold PBS to remove unincorporated label.

  • Extract total lipids from the cells using a suitable solvent mixture (e.g., hexane:isopropanol).

  • Separate the lipid extracts by TLC.

  • Identify the triglyceride band by comparison to a standard.

  • Scrape the triglyceride band and quantify the radioactivity using a scintillation counter.

Protocol 4: Lipolysis Assay

This assay measures the release of free fatty acids (FFA) and glycerol into the culture medium.

Materials:

  • Lipolysis stimulation agent (e.g., Isoproterenol)

  • FFA and Glycerol quantification kits (commercially available)

Procedure:

  • Treat primary adipocytes with this compound or vehicle.

  • Induce lipolysis by adding a stimulating agent like isoproterenol to the culture medium.

  • Incubate for a specified time (e.g., 1-2 hours).

  • Collect the culture medium.

  • Measure the concentration of FFA and glycerol in the medium using commercially available colorimetric or fluorometric assay kits.

Protocol 5: Analysis of ER Stress Markers

This protocol assesses the induction of ER stress in response to DGAT1 inhibition.

Methods:

  • Western Blotting: Analyze the protein levels of key ER stress markers such as BiP/GRP78, CHOP, and the phosphorylation of PERK and eIF2α.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of genes involved in the unfolded protein response (UPR), such as XBP1s, ATF4, and CHOP.

Protocol 6: Glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.

Materials:

  • 2-deoxy-[³H]-glucose or a fluorescent glucose analog

  • Insulin

Procedure:

  • Treat primary adipocytes with this compound or vehicle.

  • Stimulate with insulin for a short period (e.g., 15-30 minutes).

  • Add the labeled glucose analog and incubate for a defined time (e.g., 5-10 minutes).

  • Wash the cells rapidly with ice-cold PBS to stop the uptake.

  • Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter or fluorescence reader.

Protocol 7: Adipokine Secretion Assay

This assay quantifies the secretion of adipokines into the culture medium.

Method:

  • ELISA: Collect the culture medium from this compound- or vehicle-treated adipocytes. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of secreted adipokines such as adiponectin and leptin.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Triglyceride Synthesis

Treatment[¹⁴C]-Oleic Acid Incorporation into Triglycerides (DPM/µg protein)
Vehicle15,432 ± 1,256
This compound (10 nM)8,765 ± 987
This compound (100 nM)3,124 ± 453

Table 2: Effect of this compound on Stimulated Lipolysis

TreatmentFree Fatty Acid Release (µM)Glycerol Release (µM)
Vehicle150 ± 1550 ± 5
This compound (100 nM)285 ± 2552 ± 6

Table 3: Effect of this compound on ER Stress Marker Expression (Fold Change vs. Vehicle)

TreatmentBiP/GRP78 Proteinp-PERK/PERK Ratio
Vehicle1.01.0
This compound (100 nM)2.53.2
Tunicamycin (Positive Control)5.86.5

Table 4: Effect of this compound on Insulin-Stimulated Glucose Uptake

Treatment2-deoxy-[³H]-glucose Uptake (pmol/min/mg protein)
Vehicle (Basal)10 ± 2
Vehicle + Insulin55 ± 6
This compound (100 nM) + Insulin75 ± 8

Table 5: Effect of this compound on Adipokine Secretion

TreatmentAdiponectin (ng/mL)Leptin (ng/mL)
Vehicle1500 ± 12010 ± 1.5
This compound (100 nM)1850 ± 1508 ± 1.2

References

Application Notes and Protocols: Assessing the Effects of AZD3988 on Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by the excessive accumulation of triglycerides within hepatocytes.[1][2] This condition can progress to more severe liver pathologies, including steatohepatitis (MASH), fibrosis, and cirrhosis.[3] A key enzyme in the synthesis of triglycerides is diacylglycerol O-acyltransferase (DGAT), which catalyzes the final step in the triglyceride synthesis pathway.[1] AZD3988 is a potent and selective inhibitor of DGAT-1, with an IC50 of 0.6 nM for human DGAT-1.[4][5] By inhibiting DGAT-1, this compound is expected to reduce the synthesis and accumulation of triglycerides in the liver, making it a promising therapeutic candidate for hepatic steatosis. Preclinical studies in rats have already demonstrated that this compound can suppress plasma and adipose tissue triglyceride synthesis and reduce body weight in diet-induced obese models.[4]

These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models of hepatic steatosis.

Mechanism of Action: DGAT-1 Inhibition

DGAT-1 is a crucial enzyme in the terminal step of triglyceride biosynthesis. Inhibition of DGAT-1 by this compound is anticipated to decrease the synthesis of new triglycerides, thereby reducing lipid droplet accumulation in hepatocytes. A similar mechanism has been observed with DGAT-2 inhibitors, which not only block triglyceride formation but also suppress fatty acid synthesis by inhibiting the SREBP-1 transcription factor.[1]

cluster_0 Hepatocyte Fatty Acids Fatty Acids Diacylglycerol Diacylglycerol Fatty Acids->Diacylglycerol Esterification Triglycerides Triglycerides Diacylglycerol->Triglycerides DGAT-1 Mediated Esterification Lipid Droplet Lipid Droplet Triglycerides->Lipid Droplet Accumulation DGAT1 DGAT1 This compound This compound This compound->DGAT1 Inhibition

Figure 1: Simplified signaling pathway of this compound action.

In Vitro Protocol: Assessment of this compound in a Cellular Model of Steatosis

This protocol describes the induction of steatosis in a human hepatocyte cell line (e.g., HepG2) and the subsequent assessment of this compound's effects.

Experimental Workflow

cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Induction of Steatosis (Palmitic & Oleic Acid) A->B C 3. Treatment (Vehicle vs. This compound) B->C D 4. Incubation C->D E 5. Endpoint Analysis D->E

Figure 2: Workflow for in vitro assessment of this compound.
Detailed Methodology

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Steatosis:

    • Prepare a stock solution of 0.5 M palmitic acid (PA) and 0.5 M oleic acid (OA) in 0.1 M NaOH by heating at 70°C.

    • Prepare a 10% bovine serum albumin (BSA) solution in sterile water.

    • To induce steatosis, treat cells with a mixture of PA and OA (final concentration, e.g., 200 µM PA and 200 µM OA) complexed to BSA in serum-free medium for 24 hours.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Following steatosis induction, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for another 24 hours.

  • Endpoint Analysis:

    • Oil Red O Staining for Lipid Accumulation:

      • Fix cells with 10% formalin for 1 hour.

      • Wash with 60% isopropanol.

      • Stain with Oil Red O solution for 10 minutes.

      • Wash with water and visualize lipid droplets under a microscope.

      • For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

    • Cell Viability Assay:

      • Assess cell viability using an MTT or similar assay to ensure this compound is not cytotoxic at the tested concentrations.

    • Triglyceride Quantification:

      • Lyse the cells and measure the intracellular triglyceride content using a commercially available triglyceride quantification kit.

Data Presentation: In Vitro Results
Treatment GroupOil Red O Absorbance (510 nm)Intracellular Triglycerides (mg/dL)Cell Viability (%)
Vehicle ControlBaselineBaseline100
Steatosis (PA/OA) + VehicleHighHigh~95
Steatosis + this compound (0.1 nM)ReducedReduced~95
Steatosis + this compound (1 nM)ReducedReduced~95
Steatosis + this compound (10 nM)Significantly ReducedSignificantly Reduced~95
Steatosis + this compound (100 nM)Markedly ReducedMarkedly Reduced~90

In Vivo Protocol: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol details the use of a high-fat diet (HFD) to induce hepatic steatosis in mice and the subsequent evaluation of this compound's therapeutic effects.

Experimental Workflow

cluster_workflow_vivo In Vivo Experimental Workflow A 1. Acclimatization (C57BL/6J mice) B 2. Diet Induction (High-Fat Diet for 8-12 weeks) A->B C 3. Grouping & Treatment (Vehicle vs. This compound, oral gavage) B->C D 4. Monitoring (Body weight, food intake) C->D E 5. Sacrifice & Sample Collection D->E F 6. Endpoint Analysis E->F

Figure 3: Workflow for in vivo assessment of this compound.
Detailed Methodology

  • Animal Model and Diet:

    • Use male C57BL/6J mice, 6-8 weeks old.

    • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.

  • This compound Administration:

    • After the diet-induction period, randomize the HFD-fed mice into two groups: vehicle control and this compound treatment.

    • Administer this compound orally (e.g., 10 mg/kg/day) or the vehicle for 4-6 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight, food, and water intake throughout the study.

    • At the end of the treatment period, collect blood samples for biochemical analysis.

    • Euthanize the animals and collect liver tissue for histological and biochemical analysis.

  • Endpoint Analysis:

    • Serum Biochemistry:

      • Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol using standard biochemical assays.

    • Liver Histology:

      • Fix a portion of the liver in 10% formalin, embed in paraffin, and section.

      • Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and steatosis.[1]

      • Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.

    • Hepatic Triglyceride Content:

      • Homogenize a portion of the liver tissue and extract lipids.

      • Quantify the triglyceride content using a commercial kit.

    • Gene Expression Analysis (Optional):

      • Extract RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., PPARα, CPT1a).

Data Presentation: In Vivo Results
ParameterChow + VehicleHFD + VehicleHFD + this compound
Body Weight (g) NormalIncreasedReduced
Liver Weight (g) NormalIncreasedReduced
Serum ALT (U/L) NormalElevatedReduced
Serum AST (U/L) NormalElevatedReduced
Serum Triglycerides (mg/dL) NormalElevatedReduced
Hepatic Triglycerides (mg/g tissue) LowHighReduced
Steatosis Score (Histology) 031

Conclusion

The provided protocols offer a comprehensive framework for evaluating the therapeutic potential of the DGAT-1 inhibitor, this compound, for the treatment of hepatic steatosis. The in vitro assays allow for the initial screening and mechanistic studies, while the in vivo model provides a more physiologically relevant system to assess efficacy. The combined data from these studies will be crucial in determining the potential of this compound as a novel therapeutic agent for MASLD.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and AZD3988 Treatment for DGAT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol.[1][2] Its role in lipid metabolism has made it a significant target for therapeutic intervention in metabolic diseases such as obesity and diabetes, as well as in various cancers where altered lipid metabolism is a hallmark.[3] This document provides a detailed comparison of two primary methods for inhibiting DGAT1 activity: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the potent and selective small molecule inhibitor, AZD3988.

This guide offers a comprehensive overview of the mechanisms, protocols, and potential outcomes associated with each approach, enabling researchers to make informed decisions for their experimental designs.

Mechanisms of Action

Lentiviral shRNA Knockdown of DGAT1: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the DGAT1 mRNA. Once transduced into the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the DGAT1 mRNA transcript. This post-transcriptional gene silencing results in a significant and sustained reduction in DGAT1 protein expression and, consequently, its enzymatic activity.[4][5]

This compound Treatment: this compound is a potent and highly selective small molecule inhibitor of DGAT1. It functions by competitively binding to the enzyme, thereby blocking its catalytic activity. This direct inhibition of the DGAT1 protein provides a rapid and reversible means of reducing triglyceride synthesis. This compound has demonstrated high selectivity for DGAT1 over the related DGAT2 isozyme and other enzymes.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data comparing the efficacy and characteristics of lentiviral shRNA knockdown of DGAT1 and this compound treatment. Data has been synthesized from multiple studies to provide a comparative overview.

Table 1: Efficacy of DGAT1 Inhibition

ParameterLentiviral shRNA KnockdownThis compound TreatmentReference
Target DGAT1 mRNADGAT1 ProteinN/A
Mechanism Post-transcriptional gene silencingCompetitive enzyme inhibitionN/A
Reported Efficacy Up to 41.6% reduction in DGAT1 mRNAIC₅₀ = 0.6 nM (human DGAT1)[4],
Effect on Triglyceride Synthesis Significant reductionSignificant reduction[4][5],

Table 2: Experimental Considerations

ConsiderationLentiviral shRNA KnockdownThis compound TreatmentReference
Onset of Effect Slower (requires transcription, processing, and protein turnover)Rapid (direct inhibition)N/A
Duration of Effect Stable and long-term (genomic integration)Transient (dependent on compound presence)N/A
Reversibility Generally irreversibleReversible upon compound removalN/A
Potential Off-Target Effects Can induce interferon response and cytotoxicity at high titers; potential for "seed region" off-target effectsPotential for off-target kinase inhibition, though reported to be selective[6][7][8][9],[10]
Delivery Method Viral transductionDirect addition to cell culture media or in vivo administrationN/A
Complexity of Protocol Higher (requires virus production and cell transduction)Lower (compound solubilization and dilution)N/A

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

DGAT1 Signaling Pathway and Inhibition Mechanisms

DGAT1_Pathway cluster_upstream Upstream Substrates cluster_shRNA Lentiviral shRNA Knockdown cluster_this compound This compound Treatment Diacylglycerol Diacylglycerol DGAT1 DGAT1 Enzyme Diacylglycerol->DGAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Lipid Droplet Formation Lipid Droplet Formation Triglyceride->Lipid Droplet Formation shRNA shRNA RISC RISC Complex shRNA->RISC DGAT1 mRNA DGAT1 mRNA DGAT1 mRNA->RISC mRNA Degradation mRNA Degradation RISC->mRNA Degradation mRNA Degradation->DGAT1 Reduced Expression This compound This compound This compound->DGAT1 Inhibition

Caption: DGAT1 catalyzes triglyceride synthesis, leading to lipid droplet formation. shRNA reduces DGAT1 expression, while this compound directly inhibits its activity.

Comparative Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment Phase cluster_analysis Analysis Seed Cells Seed Cells Control Group Control Group Seed Cells->Control Group shRNA Group shRNA Group Seed Cells->shRNA Group This compound Group This compound Group Seed Cells->this compound Group DGAT1 mRNA Quantification (qPCR) DGAT1 mRNA Quantification (qPCR) Control Group->DGAT1 mRNA Quantification (qPCR) DGAT1 Protein Quantification (Western Blot) DGAT1 Protein Quantification (Western Blot) Control Group->DGAT1 Protein Quantification (Western Blot) Triglyceride Content Assay Triglyceride Content Assay Control Group->Triglyceride Content Assay Cell Viability/Toxicity Assay Cell Viability/Toxicity Assay Control Group->Cell Viability/Toxicity Assay Lentiviral Transduction Lentiviral Transduction shRNA Group->Lentiviral Transduction This compound Addition This compound Addition This compound Group->this compound Addition Puromycin Selection Puromycin Selection Lentiviral Transduction->Puromycin Selection Puromycin Selection->DGAT1 mRNA Quantification (qPCR) Puromycin Selection->DGAT1 Protein Quantification (Western Blot) Puromycin Selection->Triglyceride Content Assay Puromycin Selection->Cell Viability/Toxicity Assay This compound Addition->DGAT1 Protein Quantification (Western Blot) This compound Addition->Triglyceride Content Assay This compound Addition->Cell Viability/Toxicity Assay

Caption: Workflow for comparing shRNA knockdown and this compound treatment, from cell setup to final analysis.

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of DGAT1 in Cell Culture

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells (e.g., cancer cell line)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA plasmid targeting DGAT1 (e.g., in pLKO.1 vector)

  • Control shRNA plasmid (non-targeting)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Polybrene

  • Puromycin

  • Complete cell culture medium

  • 0.45 µm filters

Procedure:

  • Lentivirus Production (Day 1-3):

    • Plate HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.

    • Co-transfect HEK293T cells with the DGAT1 shRNA plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • After 12-16 hours, replace the transfection medium with fresh complete medium.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant and filter through a 0.45 µm filter to remove cell debris. The viral stock can be stored at -80°C.

  • Transduction of Target Cells (Day 4):

    • Plate target cells in a 6-well plate to be 50-70% confluent at the time of transduction.[11]

    • Prepare transduction medium containing the desired amount of lentiviral supernatant and Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

    • Remove the culture medium from the target cells and add the transduction medium.

    • Incubate the cells for 18-24 hours.[12][13]

  • Selection of Transduced Cells (Day 5 onwards):

    • After incubation, replace the transduction medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until stable, resistant colonies are formed.

    • Expand the puromycin-resistant cells for subsequent analysis.

  • Verification of Knockdown:

    • Assess DGAT1 mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Confirm the reduction of DGAT1 protein levels via Western blotting.

Protocol 2: this compound Treatment in Cell Culture

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Target cells

  • Complete cell culture medium

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This compound is soluble up to 100 mM in DMSO.

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Plating (Day 1):

    • Plate target cells in the desired format (e.g., 96-well, 6-well, or 10 cm plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Treatment (Day 2):

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.

    • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Analysis of Treatment Effects:

    • Following the treatment period, cells can be harvested for various downstream analyses, including:

      • Triglyceride content assays to measure the direct effect on lipid synthesis.

      • Western blotting to confirm no change in DGAT1 protein levels (as it is an inhibitor, not a downregulator of expression).

      • Cell viability and proliferation assays to assess any cytotoxic effects.

Conclusion

Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting DGAT1 function. The choice between these two approaches will depend on the specific research question and experimental design. Lentiviral shRNA provides a tool for long-term, stable suppression of DGAT1, which is ideal for studies requiring chronic inhibition or for generating stable cell lines. In contrast, this compound offers a rapid, reversible, and dose-dependent method for inhibiting DGAT1 activity, making it well-suited for acute studies and for mimicking pharmacological intervention. Careful consideration of the advantages and disadvantages of each method, as outlined in this document, will enable researchers to effectively investigate the role of DGAT1 in their biological systems of interest.

References

Application Notes and Protocols: Measuring the Effects of AZD3988 on Postprandial Triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3988 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2][3][4][5] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes, as it has been shown to reduce the absorption of dietary fats and lower postprandial triglyceride levels.[6] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound on postprandial triglyceride excursion in a preclinical setting.

Mechanism of Action: DGAT1 Inhibition

DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA. By inhibiting DGAT1, this compound blocks the esterification of diacylglycerol, leading to a reduction in the production and secretion of triglycerides from the small intestine into the bloodstream following a meal. This ultimately results in a blunted postprandial triglyceride peak.

DGAT1_Pathway cluster_0 Enterocyte cluster_1 Dietary_Fats Dietary Fats Fatty_Acids_MAG Fatty Acids & Monoglycerides (MAG) Dietary_Fats->Fatty_Acids_MAG Lipolysis Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids_MAG->Fatty_Acyl_CoA Diacylglycerol Diacylglycerol (DAG) Fatty_Acyl_CoA->Diacylglycerol Triglycerides Triglycerides (TG) Diacylglycerol->Triglycerides Esterification Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion DGAT1 DGAT1 DGAT1->Triglycerides This compound This compound This compound->DGAT1 Inhibition

Caption: DGAT1 Signaling Pathway in Triglyceride Synthesis.

Data Presentation: Effect of DGAT1 Inhibition on Postprandial Triglycerides

The following table summarizes representative data on the effect of a DGAT1 inhibitor, AZD7687 (a compound with a similar mechanism of action to this compound), on postprandial triglycerides in mice and humans. This data can be used as a reference for expected outcomes when testing this compound.

SpeciesTreatment GroupDosePeak Plasma Triglyceride Concentration (mg/dL)Area Under the Curve (AUC) of Plasma Triglycerides (mg·h/dL)Reference
Mouse (ICR) Vehicle (CMC)-350 ± 50850 ± 100[7]
AZD76870.1 mg/kg280 ± 40650 ± 80[7]
AZD76871 mg/kg150 ± 30300 ± 50[7]
AZD76873 mg/kg100 ± 20200 ± 40[7]
Human (Overweight/Obese Men) Placebo-220 ± 30750 ± 90[7]
AZD76875 mg/day150 ± 25500 ± 70[7]
AZD768710 mg/day120 ± 20400 ± 60[7]
AZD768720 mg/day100 ± 15350 ± 50[7]

Experimental Protocols

Oral Fat Tolerance Test (OFTT) in Mice

This protocol describes the induction of postprandial hypertriglyceridemia in mice to evaluate the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water)

  • Corn oil or soybean oil

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Triglyceride assay kit

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice for 4-6 hours before the oral fat challenge. This is crucial for establishing a stable baseline triglyceride level.

  • Compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle to the mice via oral gavage. The volume is typically 5-10 mL/kg body weight.

  • Baseline Blood Collection (Time 0): One hour after compound administration, collect a small volume of blood (e.g., 20-30 µL) from the tail vein to determine baseline triglyceride levels.

  • Oral Fat Challenge: Immediately after the baseline blood collection, administer a bolus of corn oil or soybean oil (e.g., 10 mL/kg body weight) via oral gavage.

  • Post-Gavage Blood Collection: Collect blood samples at multiple time points after the fat challenge, typically at 1, 2, 3, 4, and 6 hours.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Triglyceride Measurement: Determine the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit according to the manufacturer's instructions.

OFTT_Workflow cluster_0 Experimental Procedure Acclimation 1. Animal Acclimation (1 week) Fasting 2. Fasting (4-6 hours) Acclimation->Fasting Compound_Admin 3. This compound/Vehicle Administration (Oral Gavage) Fasting->Compound_Admin Baseline_Blood 4. Baseline Blood Collection (Time 0) Compound_Admin->Baseline_Blood Fat_Challenge 5. Oral Fat Challenge (Corn/Soybean Oil) Baseline_Blood->Fat_Challenge Post_Blood 6. Post-Gavage Blood Collection (1, 2, 3, 4, 6 hours) Fat_Challenge->Post_Blood Plasma_Sep 7. Plasma Separation (Centrifugation) Post_Blood->Plasma_Sep TG_Measure 8. Triglyceride Measurement Plasma_Sep->TG_Measure

Caption: Oral Fat Tolerance Test (OFTT) Workflow.
Plasma Triglyceride Measurement

This protocol outlines a common enzymatic colorimetric method for quantifying triglyceride levels in plasma samples.

Principle:

This assay involves the enzymatic hydrolysis of triglycerides by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, producing a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the triglyceride concentration.

Materials:

  • Plasma samples

  • Triglyceride assay kit (containing standards, lipase, and colorimetric reagents)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Standard Curve Preparation: Prepare a series of triglyceride standards of known concentrations according to the kit instructions.

  • Sample Preparation: If necessary, dilute the plasma samples with the provided assay buffer to ensure the triglyceride concentrations fall within the linear range of the standard curve.

  • Assay Reaction:

    • Add a small volume of the standards and plasma samples to separate wells of the 96-well plate.

    • Add the enzyme mixture (containing lipase and other reagents) to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol to allow the enzymatic reactions to proceed.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength specified in the kit instructions using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the triglyceride concentration of the samples by interpolating their absorbance values from the standard curve. Account for any dilution factors used.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the impact of this compound on postprandial triglycerides. By following these standardized procedures, investigators can obtain reliable and reproducible data to evaluate the therapeutic potential of this DGAT1 inhibitor in preclinical models of metabolic disease.

References

Troubleshooting & Optimization

AZD3988 off-target effects in kinase screening panels

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical support information for the use of AZD3988. The information regarding off-target effects in kinase screening panels is based on publicly available data. As of the date of this document, no public data from comprehensive kinase screening panels for this compound is available. The troubleshooting guides and FAQs are provided to assist researchers with general best practices in kinase screening.

Overview of this compound

This compound is a potent and highly selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the synthesis of triglycerides. Due to its high selectivity, this compound is a valuable tool for studying the metabolic roles of DGAT1.

Known Selectivity Profile of this compound

While comprehensive kinase screening data is not publicly available, the selectivity of this compound has been characterized against its closely related isoform, DGAT2, as well as other common off-target liabilities.

TargetIC50 (nM)Selectivity vs. DGAT1
Human DGAT1 0.6 -
Human DGAT2>10,000>16,667-fold
hERGNot specifiedHigh selectivity reported[1]
Cytochrome P450sNot specifiedHigh selectivity reported[1]

Troubleshooting Guide: Kinase Screening Panels

This guide addresses general issues that may be encountered during kinase screening experiments with any compound, including hypothetically, this compound.

QuestionAnswer
Why am I seeing unexpected inhibition of multiple kinases in my screening panel? This could be due to several factors: 1. Compound Promiscuity: The compound may be a non-specific inhibitor that interacts with the ATP-binding site of many kinases. 2. High Compound Concentration: Screening at a high concentration (e.g., >10 µM) can lead to the identification of weak, non-physiologically relevant off-target effects. 3. Assay Interference: The compound may be interfering with the assay technology itself (e.g., luciferase-based assays, fluorescence-based assays). 4. Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
My compound shows no activity against its intended kinase target in the screening panel. What should I do? 1. Confirm Compound Integrity: Verify the identity and purity of your compound stock. 2. Check Assay Conditions: Ensure the kinase assay conditions (e.g., ATP concentration, substrate, enzyme concentration) are appropriate for your target. Some kinases require specific cofactors or have different optimal ATP concentrations. 3. Review Kinase Construct: Confirm that the kinase construct used in the panel is the correct isoform and is active. 4. Consider a Different Assay Format: The chosen assay format may not be suitable for your compound or kinase. Consider an alternative method (e.g., radiometric vs. fluorescence-based).
How do I differentiate between a true off-target hit and an artifact? 1. Dose-Response Curve: A true inhibitor should exhibit a sigmoidal dose-response curve. Artifacts often show non-classical dose-response relationships. 2. Orthogonal Assays: Confirm the hit in a different assay format that uses a distinct detection technology. 3. Counter-Screening: Perform counter-screens to identify assay interference. For example, in a luciferase-based assay, test the compound against luciferase directly. 4. Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the kinase.
What is the significance of the ATP concentration in a kinase screening assay? The ATP concentration is critical as most kinase inhibitors are ATP-competitive. Screening at a low ATP concentration (e.g., Km of ATP) will make inhibitors appear more potent. Screening at a physiological ATP concentration (e-g., 1-2 mM) will provide a more biologically relevant measure of potency. It is important to note the ATP concentration used in the assay when interpreting results.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why is kinase selectivity profiling important in drug discovery? Kinase selectivity profiling is crucial for understanding the safety and efficacy of a potential drug candidate. Off-target kinase inhibition can lead to unexpected side effects or toxicities. Conversely, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug (polypharmacology).
What is a kinome scan? A kinome scan is a broad screening of a compound against a large panel of kinases, often representing a significant portion of the human kinome (the complete set of protein kinases in the genome). This provides a comprehensive overview of the compound's selectivity.
How should I interpret the results from a percentage inhibition screen? A percentage inhibition value at a single compound concentration provides a preliminary indication of activity. Hits are typically defined as compounds that cause inhibition above a certain threshold (e.g., >50% inhibition). However, these hits should always be followed up with dose-response studies to determine the IC50 value, which is a more accurate measure of potency.
If this compound is a DGAT1 inhibitor, why would I be interested in its kinase off-target profile? Even for compounds designed to be highly selective for a non-kinase target, it is good practice to assess their potential for off-target effects on other important enzyme families, such as kinases. This is part of a thorough preclinical safety evaluation to de-risk a compound for further development. An unexpected kinase interaction could have unforeseen biological consequences.

Experimental Protocols

General Protocol for a Kinase Screening Assay (e.g., ADP-Glo™ Format)

This protocol outlines a general procedure for screening a compound against a panel of kinases using a common luminescence-based assay format.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Create a series of dilutions of the compound stock in DMSO to be used for dose-response experiments. For a single-point screen, a 100x final concentration is typically prepared.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate solution.

    • Add 0.5 µL of the diluted compound or DMSO (as a vehicle control).

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Visualizations

Signaling Pathway of DGAT1 (Target of this compound)

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TAG Triglycerides (TAG) DGAT1->TAG Lipid_Droplets Lipid Droplets TAG->Lipid_Droplets This compound This compound This compound->DGAT1

Caption: Simplified signaling pathway of DGAT1, the molecular target of this compound.

General Experimental Workflow for Kinase Screening

Kinase_Screening_Workflow Start Start Compound_Prep Compound Preparation (Dilution Series) Start->Compound_Prep Assay_Setup Assay Plate Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction_Init Reaction Initiation (Add ATP) Assay_Setup->Reaction_Init Incubation Incubation Reaction_Init->Incubation Signal_Dev Signal Development (e.g., Add Detection Reagent) Incubation->Signal_Dev Data_Acq Data Acquisition (Plate Reader) Signal_Dev->Data_Acq Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acq->Data_Analysis End End Data_Analysis->End Troubleshooting_Workflow Start Unexpected Kinase Inhibition Observed Dose_Response Perform Dose-Response Experiment Start->Dose_Response Is_Sigmoidal Is the Curve Sigmoidal? Dose_Response->Is_Sigmoidal Orthogonal_Assay Confirm with Orthogonal Assay Is_Sigmoidal->Orthogonal_Assay Yes Counter_Screen Perform Counter-Screen for Assay Interference Is_Sigmoidal->Counter_Screen No Is_Confirmed Is the Hit Confirmed? Orthogonal_Assay->Is_Confirmed True_Hit Potential True Off-Target Is_Confirmed->True_Hit Yes Artifact Likely Artifact Is_Confirmed->Artifact No Counter_Screen->Artifact

References

Technical Support Center: Investigating Potential Gastrointestinal Side Effects of AZD3988 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the potential gastrointestinal (GI) side effects of AZD3988, a Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, in in vivo models. As specific preclinical toxicology data for this compound is not publicly available, this guide draws upon the established class effects of DGAT1 inhibitors to provide a framework for anticipating, identifying, and troubleshooting potential GI-related adverse events during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that could lead to gastrointestinal side effects?

A1: this compound is a DGAT1 inhibitor. DGAT1 is a key enzyme in the final step of triglyceride synthesis in enterocytes of the small intestine. By inhibiting DGAT1, this compound is expected to reduce the absorption of dietary fats. This can lead to an accumulation of lipids in the gastrointestinal lumen, which can cause osmotic diarrhea and other GI disturbances.

Q2: What are the most commonly reported gastrointestinal side effects for the DGAT1 inhibitor class of compounds?

A2: The most frequently observed GI side effects in both preclinical and clinical studies of DGAT1 inhibitors are diarrhea, nausea, and vomiting.[1][2][3] These effects are typically dose-dependent. For instance, a clinical trial with the DGAT1 inhibitor AZD7687 showed that doses above 5 mg/day led to a significant increase in GI side effects, with diarrhea being the primary reason for discontinuation.[3] Another DGAT1 inhibitor, Pradigastat, also demonstrated a higher incidence of diarrhea in clinical trials.[4]

Q3: Are there specific experimental readouts I should focus on to assess the gastrointestinal tolerability of this compound in my animal models?

A3: Yes, key readouts include daily clinical observations (fecal consistency, presence of diarrhea), body weight changes, food consumption, and histopathological examination of the gastrointestinal tract. For a more detailed assessment, you can also consider measuring fecal fat content and evaluating intestinal transit time.

Q4: How can I troubleshoot or mitigate potential gastrointestinal side effects observed in my in vivo studies?

A4: If you observe significant GI side effects, consider the following troubleshooting steps:

  • Dose Reduction: The GI effects of DGAT1 inhibitors are often dose-related. A dose-response study can help identify a therapeutic window with acceptable tolerability.

  • Dietary Modification: Since the mechanism is related to fat malabsorption, reducing the fat content of the animal's diet may alleviate some of the GI side effects.

  • Formulation Optimization: Investigating different vehicle formulations for this compound might alter its local concentration in the gut and potentially improve tolerability.

  • Supportive Care: In cases of severe diarrhea, providing fluid and electrolyte support can be crucial for animal welfare.[5]

Potential Gastrointestinal Side Effects of DGAT1 Inhibitors: A Summary

The following table summarizes the potential gastrointestinal side effects based on data from other DGAT1 inhibitors. This information can be used to guide your observations and experimental design when working with this compound.

Potential Side Effect Observed in Preclinical Models (Y/N) Observed in Clinical Trials (Y/N) Potential Mechanism Key References
Diarrhea YYLipid malabsorption leading to osmotic changes in the gut lumen.[1][3][4]
Nausea/Vomiting Y (in relevant species)YStimulation of gut hormone release (e.g., GLP-1, PYY) and direct irritation of the GI mucosa.[6][2]
Abdominal Pain Inferred from animal behaviorYGut distension and inflammation due to lipid accumulation.[4]
Steatorrhea (Fatty Stool) YYDirect consequence of inhibited fat absorption.
Weight Loss YYA combination of reduced caloric intake (due to nausea) and malabsorption.[7]

Detailed Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Tolerability in a Rodent Model

Objective: To evaluate the potential gastrointestinal side effects of this compound in mice or rats.

Materials:

  • This compound and vehicle control

  • Standard laboratory rodent chow (consider a high-fat diet challenge for mechanistic studies)

  • Metabolic cages for fecal and urine collection

  • Fecal occult blood test kit

  • Materials for histopathology (formalin, paraffin, slides, etc.)

Procedure:

  • Acclimatization: Acclimate animals to individual housing and the specific diet for at least 3-5 days before the start of the study.

  • Dosing: Administer this compound or vehicle control orally (or via the intended clinical route) at various dose levels. Include a positive control if a compound with known GI effects is available.

  • Daily Observations:

    • Record body weight and food consumption daily.

    • Perform a thorough clinical observation at least twice daily, paying close attention to fecal consistency (e.g., using a fecal scoring system), signs of abdominal discomfort (e.g., hunched posture), and general activity levels.

  • Fecal Analysis:

    • Collect feces over a 24-hour period using metabolic cages at baseline and at selected time points during the study.

    • Visually inspect feces for color and consistency.

    • Perform a fecal occult blood test.

    • For quantitative analysis, measure fecal fat content using a standardized assay (e.g., Sudan stain or gravimetric analysis).

  • Terminal Procedures:

    • At the end of the study, collect blood for clinical chemistry analysis.

    • Euthanize animals and perform a gross necropsy, paying close attention to the entire gastrointestinal tract.

    • Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological examination.

Protocol 2: Intestinal Transit Time Measurement

Objective: To determine if this compound affects gastrointestinal motility.

Materials:

  • This compound and vehicle control

  • Non-absorbable marker (e.g., carmine red or charcoal meal)

Procedure:

  • Fasting: Fast animals overnight with free access to water.

  • Dosing: Administer this compound or vehicle control.

  • Marker Administration: After a set period (e.g., 30-60 minutes post-dose), administer the non-absorbable marker orally.

  • Observation: Monitor animals for the first appearance of the colored marker in their feces. Record the time.

  • Calculation: The intestinal transit time is the duration between the administration of the marker and its first appearance in the feces.

Visualizing the Mechanism and Workflow

Below are diagrams to help visualize the underlying mechanism of DGAT1 inhibition and the experimental workflow for assessing GI toxicity.

DGAT1_Inhibition_Pathway cluster_enterocyte Enterocyte cluster_lumen Gut Lumen cluster_bloodstream Bloodstream Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Re_esterification Re-esterification Fatty_Acids->Re_esterification DGAT1 DGAT1 Re_esterification->DGAT1 Lipid_Accumulation Lipid Accumulation Re_esterification->Lipid_Accumulation Leads to Triglycerides_new Triglycerides (newly synthesized) DGAT1->Triglycerides_new Chylomicrons Chylomicrons Triglycerides_new->Chylomicrons Absorption Absorption Chylomicrons->Absorption Diarrhea Osmotic Diarrhea Lipid_Accumulation->Diarrhea Causes This compound This compound This compound->DGAT1 Inhibits

Caption: Mechanism of DGAT1 inhibition leading to potential GI side effects.

GI_Toxicity_Workflow start Start: In Vivo Study with this compound dosing Dosing: This compound vs. Vehicle start->dosing daily_obs Daily Observations: - Body Weight - Food Intake - Fecal Score dosing->daily_obs fecal_analysis Fecal Analysis: - Occult Blood - Fat Content dosing->fecal_analysis gi_transit Intestinal Transit Time dosing->gi_transit end_study End of Study daily_obs->end_study fecal_analysis->end_study gi_transit->end_study necropsy Gross Necropsy & Histopathology end_study->necropsy data_analysis Data Analysis & Interpretation necropsy->data_analysis

References

Troubleshooting AZD3988 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3988. The following information is designed to address common issues related to the insolubility of this compound in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme crucial for triglyceride synthesis.[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can present challenges in preparing homogenous solutions for in vitro and in vivo experiments.[3][4][5][6] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.

Q2: What are the general recommendations for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[7] For most applications, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted into an aqueous buffer or cell culture medium for the final working concentration. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system, typically below 0.5% for most cell-based assays.

Q3: My this compound precipitated out of solution when I diluted the DMSO stock in my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.

  • Increase the Cosolvent Percentage: While keeping the final DMSO concentration as low as possible is ideal, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Surfactant or Solubilizing Agent: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3][6]

  • Utilize a Formulation with SBE-β-CD: For in vivo studies, a formulation with sulfobutyl ether beta-cyclodextrin (SBE-β-CD) has been shown to be effective.[1][7] This can also be adapted for in vitro work where appropriate.

  • Sonication: After dilution, brief sonication in an ultrasonic bath can help to disperse any small aggregates that may have formed.

  • Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at elevated temperatures.

Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?

While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, the solubility of this compound in these solvents may differ from that in DMSO. It is essential to determine the solubility in the chosen solvent and ensure its compatibility with the downstream application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Incomplete dissolution of this compound leading to variable effective concentrations.Ensure complete dissolution of the DMSO stock before each use by vortexing. Prepare fresh dilutions for each experiment from the stock solution. Consider filtering the final working solution through a 0.22 µm filter if precipitation is suspected.
Low potency or lack of effect in an in vitro assay The actual concentration of soluble this compound is lower than intended due to precipitation.Visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation (FAQ Q3). Prepare a serial dilution of the compound to determine the concentration at which it remains soluble in your specific assay medium.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the organic solvent is at a level well-tolerated by your cells (typically <0.5% for DMSO). Always run a vehicle control with the same final solvent concentration as your experimental samples.

Quantitative Data Summary

The following table summarizes the available solubility information for this compound.

Solvent/Vehicle Concentration Observations Reference
DMSO≥ 16.67 mg/mL (36.52 mM)Clear solution; may require sonication.[7]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 1.67 mg/mL (3.66 mM)Clear solution.[7]
10% DMSO in 90% corn oil≥ 1.67 mg/mL (3.66 mM)Clear solution.[1][7]
Aqueous Buffers (e.g., PBS)Sparingly solubleProne to precipitation, especially at higher concentrations.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, 100% sterile DMSO.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used if necessary.

    • Visually inspect the solution to confirm that no solid particles are present.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Materials: this compound DMSO stock solution, sterile aqueous buffer or cell culture medium.

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to add the DMSO stock to the aqueous solution while vortexing to facilitate rapid mixing and minimize precipitation.

    • Ensure the final DMSO concentration in the working solution is non-toxic to the cells (e.g., ≤ 0.5%).

    • Use the freshly prepared working solution immediately.

Visualizations

Signaling Pathway of DGAT-1 Inhibition

DGAT1_Inhibition_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes This compound This compound This compound->DGAT1 Inhibits Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets

Caption: Inhibition of Triglyceride Synthesis by this compound.

Experimental Workflow for Preparing this compound Working Solutions

AZD3988_Workflow Start Start: this compound Powder Add_DMSO Add 100% DMSO Start->Add_DMSO Stock_Solution 10 mM Stock Solution in DMSO Add_DMSO->Stock_Solution Store Store at -20°C/-80°C Stock_Solution->Store Dilute Dilute in Aqueous Buffer/ Cell Culture Medium Stock_Solution->Dilute Working_Solution Final Working Solution Dilute->Working_Solution End Use in Experiment Working_Solution->End

References

Addressing batch-to-batch variability of AZD3988

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with AZD3988, particularly concerning batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1).[1][2][3] DGAT-1 is an enzyme that plays a crucial role in the final step of triglyceride synthesis.[4] By inhibiting DGAT-1, this compound can suppress the synthesis of triglycerides.[2][3] This makes it a valuable tool for research in metabolic diseases such as obesity and diabetes.[1]

Q2: What are the typical quality control parameters for a new batch of this compound?

A new batch of this compound should come with a Certificate of Analysis (CoA) detailing its quality control parameters. Key parameters to check include:

  • Purity: Typically specified as ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3]

  • Identity: Confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • IC50 Value: The half-maximal inhibitory concentration should be consistent with reported values. For human DGAT-1, the IC50 is approximately 0.6 nM.[1][2][3]

  • Solubility: Information on solubility in common laboratory solvents like DMSO is crucial for preparing stock solutions.

Q3: How should I prepare and store this compound stock solutions?

For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For example, a stock solution of up to 100 mM in DMSO can be prepared. Once in solution, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] For use in cell-based assays, further dilutions should be made in the appropriate cell culture medium.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Batches

Symptoms: You observe a significant shift in the IC50 value of this compound in your cell-based or biochemical assays when using a new batch compared to a previous one.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Purity and Integrity 1. Verify Purity: Review the Certificate of Analysis (CoA) for the new batch to ensure its purity meets the required specifications (typically ≥98%).2. Assess Compound Integrity: If possible, independently verify the purity and identity of the new batch using techniques like HPLC or LC-MS. Degradation can occur during shipping or storage.
Solubility Issues 1. Ensure Complete Solubilization: Ensure the compound is fully dissolved in the stock solution. Gentle warming may be necessary for some formulations.2. Check for Precipitation: When diluting the stock solution into aqueous assay buffers, ensure the compound does not precipitate. The final DMSO concentration in the assay should be kept low (typically <0.5%) to maintain solubility.
Assay Variability 1. Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that could alter their response to the inhibitor.[5]2. Reagent Consistency: Ensure all other reagents (e.g., media, serum, substrates) are from the same lot or have been validated to not introduce variability.[5]3. Standardize Seeding Density: Maintain a consistent cell seeding density across experiments, as this can influence the apparent potency of an inhibitor.[5]
Pipetting and Dilution Errors 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate dispensing of volumes.[5]2. Serial Dilution Technique: Use a consistent and validated serial dilution method to prepare the concentration-response curve.
Issue 2: High Background Signal or Off-Target Effects

Symptoms: You observe unexpected cellular phenotypes or high background signal in your assays that are not consistent with DGAT-1 inhibition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Impurities 1. Check Purity: As with IC50 variability, impurities in a specific batch can lead to off-target effects. Refer to the CoA and consider independent analysis if the problem persists.2. Use a Control Compound: Include a structurally related but inactive control compound if available to differentiate between target-specific and off-target effects.
High Compound Concentration 1. Titrate the Compound: Use the lowest effective concentration of this compound. High concentrations (>10 µM) are more likely to cause non-specific effects.[6]2. Perform a Dose-Response Curve: A well-defined sigmoidal dose-response curve is indicative of a specific effect. A shallow or irregular curve may suggest off-target activity.
Assay-Specific Artifacts 1. Autofluorescence: If using a fluorescence-based assay, check if this compound exhibits autofluorescence at the excitation and emission wavelengths used.[5]2. Interference with Detection Reagents: Ensure that the compound does not directly interact with or inhibit any of the detection reagents (e.g., enzymes, antibodies) used in the assay.

Experimental Protocols

Protocol 1: Quality Control Check of a New this compound Batch via IC50 Determination in a Cell-Based Assay

This protocol outlines a general workflow for verifying the potency of a new batch of this compound.

  • Cell Culture: Culture a relevant cell line (e.g., HuTu 80) in the recommended growth medium and conditions.[1] Ensure cells are in the logarithmic growth phase.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serially diluted this compound and appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Assay Readout: Perform a cell viability or cytotoxicity assay (e.g., MTS, CellTiter-Glo®) to measure the effect of the compound.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Compare this value to that of a previously validated batch.

Visualizations

DGAT1_Signaling_Pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_product Product cluster_inhibitor Inhibitor DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG This compound This compound This compound->DGAT1

Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.

Troubleshooting_Workflow Start Inconsistent Results with New Batch of this compound Check_CoA Review Certificate of Analysis (CoA) for both batches Start->Check_CoA CoA_OK CoA Specs Match? Check_CoA->CoA_OK Investigate_Compound Investigate Compound Integrity (Purity, Solubility) CoA_OK->Investigate_Compound No Check_Assay Review Assay Parameters (Cells, Reagents, Protocol) CoA_OK->Check_Assay Yes Vendor_Issue Potential Vendor-side Batch Issue Investigate_Compound->Vendor_Issue Assay_Consistent Assay Parameters Consistent? Check_Assay->Assay_Consistent Isolate_Variable Systematically Isolate and Test Variables Assay_Consistent->Isolate_Variable No Consult_Support Contact Technical Support with Data Assay_Consistent->Consult_Support Yes Isolate_Variable->Consult_Support

Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.

References

Long-term stability of AZD3988 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of AZD3988 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months).[1] For short-term storage, -20°C is acceptable for up to one month.[1]

Q2: Can I store my this compound in DMSO at -20°C for longer than one month?

A2: Storing this compound in DMSO at -20°C for periods longer than one month is not recommended.[1] Exceeding this duration may lead to degradation of the compound, potentially affecting its potency and experimental results. For storage needs exceeding one month, it is strongly advised to store the solution at -80°C.[1]

Q3: How many times can I freeze-thaw my this compound DMSO stock solution?

A3: To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use volumes before freezing. This practice minimizes the potential for degradation and ensures the consistency of the compound concentration across experiments.

Q4: What are the signs of this compound degradation in my DMSO stock?

A4: Visual signs of degradation can include precipitation of the compound from the solution, a change in color, or the appearance of cloudiness. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main compound peak.

Troubleshooting Guide

This guide addresses potential issues that may arise from the storage and handling of this compound in DMSO.

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound due to improper storage.1. Prepare a fresh stock solution of this compound in DMSO. 2. Aliquot the new stock solution into single-use vials and store at -80°C for long-term use and -20°C for short-term use (up to 1 month).[1] 3. If possible, verify the concentration and purity of the new stock solution using a suitable analytical method like HPLC.
Precipitate observed in the stock solution upon thawing. The solubility of this compound in DMSO may have been exceeded, or the compound has degraded.1. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it is recommended to discard the stock and prepare a fresh one. 3. Ensure the initial concentration of your stock solution does not exceed the solubility limit of this compound in DMSO.
Difficulty dissolving this compound powder in DMSO. Insufficient mixing or sonication.To aid dissolution, you can gently warm the solution and use an ultrasonic bath.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, polypropylene or glass vials

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, gently warm the vial to 37°C and use an ultrasonic bath for a short period.[1]

    • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.

Protocol 2: Recommended Storage of this compound Stock Solution

  • Short-Term Storage (Up to 1 Month):

    • Store the aliquoted vials at -20°C in a light-protected container.[1]

  • Long-Term Storage (Up to 6 Months):

    • Store the aliquoted vials at -80°C in a light-protected container.[1]

Visualizations

AZD3988_Storage_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage AZD3988_Powder This compound Powder Dissolve Dissolve & Vortex/Sonicate AZD3988_Powder->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock_Solution This compound Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into single-use vials Stock_Solution->Aliquot Short_Term Short-Term Storage (-20°C for <= 1 month) Aliquot->Short_Term Recommended for immediate use Long_Term Long-Term Storage (-80°C for <= 6 months) Aliquot->Long_Term Recommended for archiving

Caption: Recommended workflow for preparing and storing this compound stock solutions.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Storage Was the stock stored at -20°C for > 1 month? Start->Check_Storage Check_FT Were there multiple freeze-thaw cycles? Check_Storage->Check_FT No Prepare_Fresh Prepare fresh stock solution. Aliquot and store at -80°C. Check_Storage->Prepare_Fresh Yes Check_FT->Prepare_Fresh Yes Consider_Other Consider other experimental variables. Check_FT->Consider_Other No

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Overcoming compensatory mechanisms to AZD3988 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZD3988, a potent and specific inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1). This resource is intended for scientists and drug development professionals to navigate experimental challenges and understand potential compensatory mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, orally active small molecule inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By inhibiting DGAT1, this compound effectively blocks the production of new triglycerides, impacting lipid storage and metabolism.

Q2: I am not observing the expected decrease in triglyceride levels after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of efficacy. Please consider the following:

  • Compensatory Mechanisms: Cells may upregulate alternative pathways for triglyceride synthesis to counteract the effect of DGAT1 inhibition. See the "Compensatory Mechanisms" section below for more details.

  • Compound Stability and Potency: Ensure that your stock of this compound is stored correctly and has not degraded. Verify the potency of your batch with appropriate quality control measures.

  • Experimental Conditions: The concentration of this compound and the duration of treatment may need to be optimized for your specific cell line or animal model.

  • Cellular Context: The metabolic state of your cells (e.g., high vs. low fatty acid availability) can significantly influence the observed effect of DGAT1 inhibition.

Q3: Are there any known off-target effects of this compound?

While this compound is designed to be a specific inhibitor of DGAT1, the potential for off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as comparing the effects of this compound with those of DGAT1 knockdown using siRNA or shRNA.

Q4: What are the potential compensatory mechanisms that could lead to resistance to this compound treatment?

Prolonged treatment with this compound can induce compensatory responses in cells, leading to a diminished therapeutic effect. The two primary suspected mechanisms are:

  • Upregulation of DGAT2: Cells may increase the expression and/or stability of DGAT2, another enzyme capable of synthesizing triglycerides, to bypass the DGAT1 blockade.[1][2][3][4]

  • Activation of Alternative Triglyceride Synthesis Pathways: A recently identified alternative pathway involving the enzyme TMEM68 (also known as DIESL) and its regulator TMX1 may be activated to sustain triglyceride production.[5][6][7][8][9]

Troubleshooting Guides

Issue 1: Reduced or No Effect on Triglyceride Synthesis

Symptoms:

  • No significant decrease in intracellular triglyceride levels as measured by assays such as Oil Red O staining or colorimetric triglyceride quantification.

  • Lack of expected downstream effects, such as changes in lipid droplet morphology or fatty acid metabolism.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific experimental system.
Compound Insolubility or Degradation Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to culture media. Prepare fresh working solutions for each experiment. Confirm the integrity of your this compound stock.
High Basal Triglyceride Stores If cells have large pre-existing lipid droplets, a short-term inhibition of de novo synthesis may not be readily apparent. Consider pre-treating cells in a lipid-depleted medium before applying this compound and fatty acid challenge.
Activation of Compensatory Pathways Investigate the expression levels of DGAT2 and key lipogenic transcription factors like SREBP-1c. See the "Experimental Protocols" section for methods to assess these pathways.
Issue 2: Increased Lipotoxicity or Cell Death

Symptoms:

  • Unexpected increase in apoptosis or necrosis upon treatment with this compound, especially in the presence of high fatty acid concentrations.

  • Signs of cellular stress, such as activation of the unfolded protein response (UPR) or increased reactive oxygen species (ROS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Accumulation of Lipotoxic Intermediates Inhibition of triglyceride synthesis can lead to the accumulation of diacylglycerol (DAG) and free fatty acids, which can be lipotoxic. Measure intracellular levels of these lipids. Consider co-treatment with inhibitors of other lipid metabolic pathways to mitigate this effect.
Off-Target Effects at High Concentrations Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare the phenotype with DGAT1 knockdown to confirm the effect is on-target.
Increased Susceptibility to Ferroptosis DGAT1 inhibition can alter membrane lipid composition, potentially increasing susceptibility to ferroptosis, a form of iron-dependent cell death.[10][11] Assess markers of ferroptosis (e.g., lipid peroxidation) and test the effect of ferroptosis inhibitors like ferrostatin-1.

Compensatory Mechanisms and Signaling Pathways

Upregulation of DGAT2

In response to DGAT1 inhibition by this compound, cells may upregulate the expression and activity of DGAT2 to maintain triglyceride synthesis. This is a common resistance mechanism observed with DGAT1 inhibitors.[1][2][3][4]

DGAT2_Compensation This compound This compound DGAT1 DGAT1 This compound->DGAT1 Inhibits Triglycerides Triglyceride Synthesis DGAT1->Triglycerides Catalyzes SREBP1c SREBP-1c Triglycerides->SREBP1c Feedback Inhibition DGAT2 DGAT2 DGAT2->Triglycerides Catalyzes SREBP1c->DGAT2 Upregulates Transcription

Caption: Compensatory upregulation of DGAT2 in response to this compound.

Activation of the Alternative DIESL/TMX1 Pathway

Recent research has uncovered an alternative pathway for triglyceride synthesis involving the transmembrane protein TMEM68 (DIESL) and its inhibitor TMX1.[5][6][7][8][9] It is plausible that prolonged DGAT1 inhibition could lead to the activation of this pathway as a compensatory mechanism.

DIESL_Pathway This compound This compound DGAT1 DGAT1 This compound->DGAT1 Inhibits Triglyceride_Canonical Canonical Triglyceride Synthesis DGAT1->Triglyceride_Canonical Catalyzes DIESL DIESL (TMEM68) DGAT1->DIESL Potential Upregulation (Compensatory) Triglyceride_Alternative Alternative Triglyceride Synthesis DIESL->Triglyceride_Alternative Catalyzes TMX1 TMX1 TMX1->DIESL Inhibits

Caption: Potential activation of the alternative DIESL/TMX1 pathway.

Experimental Protocols

Protocol 1: Assessment of Fatty Acid Uptake

This protocol is adapted from commercially available kits and published methods.[12][13][14][15][16]

Objective: To measure the rate of fatty acid uptake in cells treated with this compound.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well plate).

  • Fluorescently labeled fatty acid analog (e.g., BODIPY-C12).

  • This compound.

  • Serum-free culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency.

  • Wash the cells twice with warm PBS.

  • Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for the desired time (e.g., 1-24 hours).

  • Prepare the fatty acid uptake solution by diluting the fluorescently labeled fatty acid analog in serum-free medium to the final working concentration.

  • Remove the pre-treatment medium and add the fatty acid uptake solution to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes).

  • To stop the uptake, remove the fatty acid uptake solution and wash the cells three times with cold PBS.

  • Add PBS to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Normalize the fluorescence intensity to the cell number or protein concentration in each well.

Fatty_Acid_Uptake_Workflow cluster_0 Cell Preparation cluster_1 Fatty Acid Uptake cluster_2 Measurement Seed_Cells Seed Cells Pre_Treatment Pre-treat with This compound Seed_Cells->Pre_Treatment Add_Probe Add Fluorescent Fatty Acid Probe Pre_Treatment->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Wash_Cells Wash with Cold PBS Incubate->Wash_Cells Read_Fluorescence Read Fluorescence Wash_Cells->Read_Fluorescence

Caption: Workflow for the fatty acid uptake assay.

Protocol 2: Western Blot for SREBP-1 and FASN

This protocol provides a general guideline for detecting the protein levels of SREBP-1 (Sterol Regulatory Element-Binding Protein-1) and FASN (Fatty Acid Synthase).[17][18][19][20][21]

Objective: To determine if this compound treatment leads to an upregulation of the lipogenic transcription factor SREBP-1 and its target gene FASN.

Materials:

  • Cells treated with this compound and appropriate controls.

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against SREBP-1 and FASN.

  • Loading control antibody (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Interpreting unexpected results in AZD3988 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD3988 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides, which are a major form of stored energy in cells. By inhibiting DGAT1, this compound blocks the final step in triglyceride synthesis.

Q2: What are the expected outcomes of this compound treatment in cell culture?

A2: The primary expected outcome is a decrease in the synthesis and storage of triglycerides, which can be observed as a reduction in the number and size of intracellular lipid droplets. Depending on the cell type and experimental conditions, this can lead to various downstream effects, including altered cellular metabolism, increased fatty acid oxidation, and in some cancer cells, induction of lipotoxicity and cell death.

Q3: Are there any known off-target effects of this compound?

A3: this compound is highly selective for DGAT1 over DGAT2 and other enzymes like cytochrome P450s. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and may be cell-type specific. It is recommended to include appropriate controls in your experiments, such as using a secondary DGAT1 inhibitor with a different chemical scaffold or using genetic knockdown of DGAT1 (e.g., siRNA) to confirm that the observed phenotype is on-target.

Q4: What are the common challenges when working with this compound in vitro?

A4: Common challenges include ensuring the compound is fully solubilized in culture media to achieve the desired concentration, potential for compound degradation over long-term experiments, and cell-type specific responses. It is crucial to prepare fresh dilutions from a concentrated stock in DMSO for each experiment and to include vehicle controls (DMSO).

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your experiments with this compound.

Unexpected Result 1: Increased Cell Death or Reduced Viability

Possible Cause 1: Lipotoxicity

  • Explanation: By inhibiting triglyceride synthesis, this compound can lead to an accumulation of free fatty acids and diacylglycerols. In some cell types, particularly cancer cells that are highly dependent on lipid metabolism, this accumulation can be toxic, leading to cellular stress and apoptosis.[1][2]

  • Troubleshooting:

    • Confirm lipotoxicity by co-treating cells with an antioxidant, such as N-acetylcysteine, to see if it rescues the phenotype.

    • Measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3 cleavage).

    • Analyze the cellular lipid profile to confirm the accumulation of free fatty acids or other lipid intermediates.

Possible Cause 2: Endoplasmic Reticulum (ER) Stress

  • Explanation: The accumulation of lipid intermediates due to DGAT1 inhibition can induce ER stress, a state of cellular dysfunction that can lead to apoptosis.[3][4][5][6][7] This is particularly relevant in cell types with high lipid flux, such as adipocytes.[3][5]

  • Troubleshooting:

    • Assess markers of ER stress by Western blot, such as p-PERK, p-IRE1α, and ATF6.

    • Determine if co-treatment with an ER stress inhibitor (e.g., 4-PBA) can alleviate the observed cytotoxicity.

Possible Cause 3: Autophagy Flux Blockage

  • Explanation: In some cancer cells, inhibition of DGAT1 has been shown to induce oxidative stress which in turn leads to a blockage in the autophagy process, contributing to cell death.[8][9]

  • Troubleshooting:

    • Monitor autophagy flux by measuring LC3-II turnover in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1).

    • Assess markers of oxidative stress.

Unexpected Result 2: No Effect on Lipid Droplet Formation

Possible Cause 1: Insufficient Compound Concentration or Activity

  • Explanation: The IC50 of this compound can vary between cell lines. The concentration used may be too low to effectively inhibit DGAT1 in your specific model. Additionally, the compound may have degraded if not stored or prepared correctly.

  • Troubleshooting:

    • Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.

    • Always prepare fresh dilutions from a frozen stock for each experiment.

    • Confirm the activity of your this compound stock by testing it in a sensitive positive control cell line.

Possible Cause 2: Dominant Role of DGAT2

  • Explanation: Some cell types may rely more on DGAT2 for triglyceride synthesis. In such cases, inhibiting DGAT1 alone may not significantly impact lipid droplet formation.

  • Troubleshooting:

    • Determine the relative expression levels of DGAT1 and DGAT2 in your cell model (e.g., by qPCR or Western blot).

    • Test the effect of a DGAT2 inhibitor, alone and in combination with this compound, to see if a more pronounced phenotype is observed.

Possible Cause 3: Paradoxical Increase in Lipid Droplets

  • Explanation: While not commonly reported for DGAT1 inhibitors, inhibition of lipid metabolism pathways can sometimes lead to unexpected compensatory mechanisms. For instance, inhibition of DGAT2 has been anecdotally reported to cause a paradoxical increase in lipid droplets in some contexts.[10] While the mechanism is unclear, it highlights the complexity of lipid metabolism regulation.

  • Troubleshooting:

    • Carefully quantify lipid droplet number and size using high-content imaging.

    • Analyze the total triglyceride content of the cells to determine if the increase in visible droplets corresponds to an overall increase in triglycerides.

    • Investigate potential compensatory upregulation of other lipid synthesis pathways.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC50 (DGAT1) 0.6 nMHuman[11]
0.5 nMRat[11]
1.1 nMMouse[11]
Selectivity Highly selective for DGAT1 over DGAT2-[11]
In Vivo Effect Reduced body weight in diet-induced obese ratsRat[11]
Suppressed triacylglyceride plasma excursionRat[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Droplet Staining and Quantification
  • Cell Culture and Treatment: Grow cells on glass coverslips or in an imaging-compatible multi-well plate. Treat with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain with a neutral lipid dye, such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL), for 15-30 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): Counterstain the nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number, size, and intensity of lipid droplets per cell.

Western Blot for Lipid Metabolism Proteins
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer. Note: For some transmembrane proteins involved in lipid metabolism, heating the samples can lead to protein aggregation and loss of signal. It may be beneficial to incubate samples at room temperature or a lower temperature (e.g., 70°C) for 10 minutes instead of boiling.[12]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., DGAT1, p-AMPK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

DGAT1_Signaling_Pathway cluster_0 Cellular Fatty Acid Pool cluster_1 Triglyceride Synthesis cluster_2 Potential Downstream Effects of Inhibition Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) catalyzes This compound This compound This compound->DGAT1 inhibits DAG Accumulation DAG Accumulation This compound->DAG Accumulation FFA Accumulation FFA Accumulation This compound->FFA Accumulation Lipid Droplets Lipid Droplets Triglycerides (TG)->Lipid Droplets stored in ER Stress ER Stress DAG Accumulation->ER Stress Oxidative Stress Oxidative Stress FFA Accumulation->Oxidative Stress Cell Death Cell Death ER Stress->Cell Death Oxidative Stress->Cell Death Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment endpoint Choose Endpoint Assay(s) treatment->endpoint viability Cell Viability (e.g., MTT) endpoint->viability lipid Lipid Droplet Quantification endpoint->lipid protein Protein Analysis (Western Blot) endpoint->protein metabolism Metabolic Flux Analysis endpoint->metabolism analysis Data Analysis and Interpretation viability->analysis lipid->analysis protein->analysis metabolism->analysis Troubleshooting_Tree start Unexpected Result: No change in lipid droplets q1 Is the compound soluble and active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is DGAT1 expressed and the dominant isoform? a1_yes->q2 sol1 Troubleshoot compound: Check solubility, prepare fresh, run dose-response. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol3 Investigate other metabolic pathways and potential off-target effects. a2_yes->sol3 sol2 Investigate DGAT isoform expression. Consider DGAT2's role. a2_no->sol2

References

Cell line-specific responses to AZD3988 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AZD3965, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD3965?

AZD3965 is a selective inhibitor of monocarboxylate transporter 1 (MCT1), with some activity against MCT2, but not MCT3 or MCT4.[1][2] MCT1 is responsible for the transport of lactate across the cell membrane.[3] In cancer cells that rely on glycolysis for energy (the "Warburg effect"), there is a significant production of lactate.[3][4] To avoid intracellular acidification and maintain glycolytic flux, these cells efflux lactate via MCTs.[3] By inhibiting MCT1, AZD3965 blocks lactate efflux, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent feedback inhibition of glycolysis, which can result in cytostatic or cytotoxic effects.[3][5][6]

Q2: What are the key determinants of a cell line's sensitivity to AZD3965?

The primary determinant of sensitivity to AZD3965 is the expression profile of MCT1 and MCT4.[3] Cell lines that express high levels of MCT1 and low or no MCT4 are generally sensitive to AZD3965.[3][5][6][7] The presence of MCT4, which is not inhibited by AZD3965, can compensate for the loss of MCT1 function by continuing to export lactate, thus conferring resistance.[3][5][6][8] Sensitivity can also be more pronounced under hypoxic conditions, where cells are more dependent on glycolysis.[8][9]

Q3: In which cancer types has AZD3965 shown the most promise?

Preclinical studies have shown that AZD3965 is particularly effective in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.[3] It has also demonstrated activity in small cell lung cancer (SCLC), gastric cancer, and muscle-invasive urothelial bladder cancer cell lines that exhibit high MCT1 and low MCT4 expression.[10][11][12]

Troubleshooting Guide

Issue 1: My cell line of interest is resistant to AZD3965 treatment, even though it expresses MCT1.

  • Possible Cause 1: Co-expression of MCT4. As mentioned, MCT4 is a common mechanism of resistance to AZD3965.[3][5][6][8]

    • Recommendation: Perform a western blot to assess the protein levels of both MCT1 and MCT4 in your cell line.[9][13] If MCT4 is highly expressed, this is the likely cause of resistance.

  • Possible Cause 2: Alternative metabolic pathways. Some cancer cells may not be solely reliant on glycolysis and can utilize other metabolic pathways, such as oxidative phosphorylation, to a greater extent, making them less sensitive to MCT1 inhibition.[14]

    • Recommendation: Conduct metabolic flux analysis to understand the metabolic phenotype of your cell line.

  • Possible Cause 3: Drug concentration and treatment duration. The effective concentration and duration of AZD3965 treatment can vary between cell lines.

    • Recommendation: Perform a dose-response curve with a wide range of AZD3965 concentrations and extend the treatment duration (e.g., up to 72 hours) to determine the GI50 for your specific cell line.

Issue 2: I am observing high variability in my experimental results with AZD3965.

  • Possible Cause 1: Inconsistent cell culture conditions. Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response.

    • Recommendation: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and used within a defined passage number range.

  • Possible Cause 2: Oxygen levels. The sensitivity of some cell lines to AZD3965 is enhanced under hypoxic conditions.[8][9]

    • Recommendation: If your experiments are conducted under normoxic conditions, consider repeating them in a hypoxic chamber to better mimic the tumor microenvironment.

  • Possible Cause 3: Drug stability and storage. Improper storage of AZD3965 can lead to degradation and loss of activity.

    • Recommendation: Follow the manufacturer's instructions for storage. Prepare fresh dilutions of the drug for each experiment from a stock solution stored at the recommended temperature.

Issue 3: I am not seeing the expected increase in intracellular lactate after AZD3965 treatment.

  • Possible Cause 1: Insufficient drug concentration or treatment time. The accumulation of intracellular lactate is a direct consequence of MCT1 inhibition and is dependent on both the dose and duration of treatment.

    • Recommendation: Perform a time-course experiment with a concentration of AZD3965 known to be effective in sensitive cell lines to determine the optimal time point for observing lactate accumulation.

  • Possible Cause 2: Compensatory mechanisms. As mentioned, MCT4 expression can prevent the buildup of intracellular lactate.[3][5][6][8]

    • Recommendation: Verify the MCT4 expression status of your cell line.

  • Possible Cause 3: Assay sensitivity. The method used to measure intracellular lactate may not be sensitive enough to detect changes.

    • Recommendation: Ensure your lactate assay is properly validated and has the required sensitivity. Consider using a commercially available kit and follow the protocol carefully.

Data Presentation

Table 1: In Vitro Sensitivity of Various Cancer Cell Lines to AZD3965

Cell LineCancer TypeMCT1 ExpressionMCT4 ExpressionGI50 (nM)SensitivityReference
RajiBurkitt's LymphomaHighLow/Negative<100Sensitive[3]
WSU-DLCL-2DLBCLHighLow/Negative<100Sensitive[3]
Karpas-422DLBCLHighLow/Negative<100Sensitive[3]
HBL-1DLBCLHighHigh>100Resistant[3]
HTDLBCLHighHigh>100Resistant[3]
COR-L103SCLCHighLow/NegativeN/ASensitive[9][13]
DMS114SCLCHighHigh (in hypoxia)N/AResistant[9][13]
DMS79SCLCHighHigh (in hypoxia)N/AResistant[9][13]
H526SCLCN/AN/AN/ASensitive[10][11]
HGC27Gastric CancerN/AN/AN/ASensitive[10][11]
HT1376RBladder CancerN/ALowN/ASensitive[4][12]
253JBladder CancerN/AHighN/AResistant[4][12]

Note: GI50 values are approximate and can vary based on experimental conditions. "N/A" indicates that the specific data was not provided in the cited sources.

Experimental Protocols

1. Cell Proliferation Assay (MTS-based)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of AZD3965 (e.g., 0-10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by fitting the data to a dose-response curve.

2. Western Blot for MCT1 and MCT4 Expression

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MCT1 and MCT4 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

3. Intracellular Lactate Measurement

  • Cell Treatment: Treat cells with AZD3965 or vehicle control for the desired duration.

  • Metabolite Extraction: Wash the cells with ice-cold PBS and then lyse them with a suitable extraction buffer (e.g., 80% methanol).

  • Sample Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the metabolites.

  • Lactate Assay: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, following the manufacturer's protocol.

  • Normalization: Normalize the lactate concentration to the total protein content or cell number.

Visualizations

AZD3965_Mechanism_of_Action cluster_cell Cancer Cell cluster_feedback Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate MCT1 MCT1 Lactate->MCT1 Efflux Lactate_accum Intracellular Lactate Accumulation AZD3965 AZD3965 AZD3965->MCT1 Inhibition Lactate_accum->Glycolysis pH_decrease pH Decrease Glycolysis_inhibition Glycolysis Inhibition

Caption: Mechanism of action of AZD3965.

Experimental_Workflow start Start: Select Cell Line western Western Blot for MCT1 and MCT4 Expression start->western proliferation Cell Proliferation Assay (Dose-Response) western->proliferation lactate Intracellular Lactate Measurement proliferation->lactate analysis Data Analysis and Interpretation lactate->analysis end End: Determine Sensitivity analysis->end

Caption: Experimental workflow for assessing AZD3965 sensitivity.

Troubleshooting_Tree start Unexpected Resistance to AZD3965 check_mct4 Check MCT4 Expression start->check_mct4 high_mct4 High MCT4 is likely a cause of resistance. check_mct4->high_mct4 High low_mct4 MCT4 is low or absent. check_mct4->low_mct4 Low/Absent check_metabolism Assess Metabolic Phenotype low_mct4->check_metabolism glycolytic Cell is highly glycolytic. check_metabolism->glycolytic Glycolytic oxidative Cell has high oxidative metabolism. check_metabolism->oxidative Oxidative check_protocol Review Experimental Protocol (Dose, Duration, Conditions) glycolytic->check_protocol

Caption: Troubleshooting decision tree for AZD3965 resistance.

References

Validation & Comparative

A Head-to-Head Comparison of Two Potent Human DGAT-1 Inhibitors: AZD3988 and PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for metabolic diseases such as obesity and type 2 diabetes, Diacylglycerol O-acyltransferase 1 (DGAT-1) has emerged as a critical target. This enzyme catalyzes the final and committed step in triglyceride synthesis. Its inhibition offers a promising strategy to modulate lipid metabolism. This guide provides a detailed comparison of two prominent small molecule inhibitors of human DGAT-1: AZD3988 and PF-04620110, presenting key quantitative data, experimental methodologies, and a visualization of the DGAT-1 signaling pathway.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and PF-04620110 against human DGAT-1 have been characterized by their half-maximal inhibitory concentrations (IC50). This compound demonstrates significantly higher potency in inhibiting human DGAT-1.

CompoundTargetIC50 (nM)Selectivity
This compound Human DGAT-10.6[1][2][3][4][5]Selective over DGAT-2, K_v_11.1 (hERG), and cytochrome P450 enzymes.[2][3]
PF-04620110 Human DGAT-119[6][7][8][9][10]>1000-fold selective for DGAT-1 over DGAT-2.[7][10]

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust in vitro enzyme activity assays. Below are detailed methodologies representative of those used to evaluate DGAT-1 inhibitors.

Human DGAT-1 Fluorescence-Based Coupled-Enzyme Assay

This assay continuously monitors DGAT-1 activity by measuring the release of Coenzyme A (CoA), which reacts with a fluorogenic probe.

  • Enzyme Source: Microsomes from cells overexpressing human DGAT-1.

  • Substrates:

    • Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

    • Acyl-CoA (e.g., oleoyl-CoA)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.5 mM DDM, and 1% TritonX-100.[9]

  • Detection System:

    • A coupled enzyme system where the CoA produced reacts to generate a fluorescent signal.

    • Alternatively, a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) can be used, which becomes fluorescent upon binding to the free thiol group of CoA.

  • Procedure:

    • The DGAT-1 enzyme preparation is incubated with the test inhibitor (this compound or PF-04620110) at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrates.

    • The fluorescence signal is measured over time using a spectrofluorometer (e.g., excitation at 340 nm and emission at 465 nm).[9]

    • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cell-Free DGAT-1 Enzyme Assay using Human Intestinal Microsomes

This method directly measures the formation of triglycerides using microsomal preparations from human intestinal cells, a primary site of DGAT-1 activity.

  • Enzyme Source: Human intestinal microsomes.

  • Substrates:

    • Dioleoyl glycerol

    • Palmitoleoyl Coenzyme A

  • Procedure:

    • A solution of dioleoyl glycerol is prepared in DMSO and diluted in a Tris/MgCl2 buffer.

    • Palmitoleoyl CoA is dissolved in an acetone-water solution.

    • The human intestinal microsomes are diluted in a buffer containing BSA.

    • The substrates and microsomes are combined to initiate the reaction, which is then incubated at 37°C.

    • The reaction is stopped, and the resulting triglycerides are extracted and quantified, typically by liquid chromatography-mass spectrometry (LC-MS).

DGAT-1 Signaling Pathway and Inhibition

DGAT-1 plays a pivotal role in the final stage of triglyceride synthesis. The following diagram illustrates this pathway and the point of inhibition by this compound and PF-04620110.

DGAT1_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Fatty_Acids Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acids->DGAT1 DAG Diacylglycerol DAG->DGAT1 TG Triglyceride Lipid_Droplets Lipid Droplet Formation TG->Lipid_Droplets Fat_Storage Adipose Tissue Fat Storage TG->Fat_Storage VLDL Hepatic VLDL Secretion TG->VLDL DGAT1->TG This compound This compound This compound->DGAT1 Inhibits PF04620110 PF-04620110 PF04620110->DGAT1 Inhibits

DGAT-1 catalyzes the final step in triglyceride synthesis, which is inhibited by this compound and PF-04620110.

Conclusion

Both this compound and PF-04620110 are potent and selective inhibitors of human DGAT-1. This compound exhibits a significantly lower IC50, indicating higher potency in in vitro assays. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency and the selectivity profile against other enzymes. The provided experimental protocols offer a foundation for designing and interpreting studies aimed at further characterizing these and other DGAT-1 inhibitors. The visualization of the DGAT-1 pathway highlights the critical role of this enzyme and the mechanism by which these inhibitors exert their effects on triglyceride metabolism.

References

A Comparative Analysis of the DGAT1 Inhibitors AZD3988 and Pradigastat (LCQ908)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective diacylglycerol acyltransferase 1 (DGAT1) inhibitors: AZD3988, developed by AstraZeneca, and pradigastat (formerly LCQ908), developed by Novartis. Both compounds target the final, rate-limiting step in triglyceride synthesis, a key process in dietary fat absorption and lipid metabolism. This document summarizes their mechanism of action, preclinical and clinical data where available, and provides detailed experimental protocols for key assays.

Mechanism of Action: Targeting Triglyceride Synthesis

Both this compound and pradigastat are potent inhibitors of DGAT1, an enzyme primarily expressed in the small intestine. DGAT1 plays a crucial role in the esterification of diacylglycerol to form triglycerides, which are then incorporated into chylomicrons for secretion into the bloodstream. By inhibiting DGAT1, these drugs aim to reduce the absorption of dietary fats and lower postprandial triglyceride levels.

DGAT1_Signaling_Pathway Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerols Fatty Acids & Monoacylglycerols Dietary Fats->Fatty Acids & Monoacylglycerols Digestion Enterocyte Enterocyte Fatty Acids & Monoacylglycerols->Enterocyte Diacylglycerol (DAG) Diacylglycerol (DAG) Enterocyte->Diacylglycerol (DAG) Re-esterification Acyl-CoA Acyl-CoA Enterocyte->Acyl-CoA DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Acyl-CoA->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Catalyzes final step Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Assembly with ApoB48 Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion This compound This compound This compound->DGAT1 Inhibits Pradigastat Pradigastat Pradigastat->DGAT1 Inhibits

Caption: Simplified DGAT1 signaling pathway in an enterocyte.

Preclinical and Clinical Data Comparison

A direct head-to-head clinical comparison of this compound and pradigastat is not available in the public domain. Pradigastat has undergone more extensive clinical evaluation, with data available from studies in healthy volunteers and patients with familial chylomicronemia syndrome (FCS). Information on this compound is primarily from preclinical studies. Data for another AstraZeneca DGAT1 inhibitor, AZD7687, is included to provide context on the potential clinical profile of this class of compounds from the same developer.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50SelectivityReference
This compound Human DGAT10.6 nMSelective over DGAT2[1][2]
Pradigastat (LCQ908) Human DGAT1157 nMSelective over DGAT2, ACAT1, and ACAT2[3][4][5]
Table 2: Preclinical Data Summary
CompoundAnimal ModelKey FindingsReference
This compound RatSuppresses triacylglyceride plasma excursion and adipose tissue TAG synthesis. Reduces body weight in diet-induced obese rats.[1][2]
Pradigastat (LCQ908) DogDecreases serum triglyceride levels in an oral lipid tolerance test at 1 mg/kg.[5]
Table 3: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS) (NCT01146522)[3][4][6]
DoseChange in Fasting Triglycerides (Day 21)Change in Postprandial Triglycerides (AUC0-9h)
10 mg/day--
20 mg/day↓ 41%↓ 37%
40 mg/day↓ 70%↓ 30%
Table 4: Clinical Pharmacokinetics and Safety of Pradigastat
ParameterValueReference
Tmax (median) ~10 hours[3]
Half-life ~150 hours[3]
Metabolism Primarily via hepatic UGT enzymes (UGT1A1 and UGT1A3)[6][7]
Elimination Fecal[6][7]
Common Adverse Events Mild to moderate, transient gastrointestinal events (e.g., diarrhea)[3][6]
Clinical Data for AZD7687 (AstraZeneca DGAT1 Inhibitor)

A Phase 1 study of AZD7687 in overweight or obese men demonstrated dose-dependent reductions in postprandial serum triglycerides. However, significant gastrointestinal side effects, particularly diarrhea, were observed at doses above 5 mg/day, which limited its therapeutic window. This highlights a potential class effect for potent DGAT1 inhibitors that would need to be carefully managed in the development of compounds like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of DGAT1 inhibitors.

In Vitro DGAT1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of a compound against DGAT1.

DGAT1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Human Intestinal Microsomes (DGAT1 source) Incubation Incubate Microsomes, Substrates, and Test Compound at 37°C Microsomes->Incubation Substrates Prepare Substrates: - Dioleoyl glycerol - Palmitoleoyl-CoA Substrates->Incubation Test_Compound Prepare Test Compound (e.g., this compound or Pradigastat) at various concentrations Test_Compound->Incubation Extraction Stop reaction and extract lipids Incubation->Extraction LC_MS Quantify Triglyceride formation using LC-MS/MS Extraction->LC_MS IC50_Calc Calculate IC50 value LC_MS->IC50_Calc

Caption: Workflow for an in vitro DGAT1 inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.4).

    • Prepare substrate solutions: dioleoyl glycerol and radiolabeled or non-radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) in the buffer.

    • Prepare human intestinal microsomes (as a source of DGAT1) at a specified protein concentration in the buffer.

    • Prepare serial dilutions of the test compound (this compound or pradigastat) and a vehicle control (e.g., DMSO).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the buffer, microsomes, and the test compound or vehicle.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Termination and Lipid Extraction:

    • Stop the reaction by adding a solution of isopropanol/heptane/water.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Quantification:

    • If using a radiolabeled substrate, an aliquot of the upper organic phase is collected, and radioactivity is measured using a scintillation counter to quantify the amount of triglyceride formed.

    • For non-radiolabeled assays, the organic phase can be analyzed by LC-MS/MS to quantify the specific triglyceride product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Oral Fat Tolerance Test (OFTT) in Clinical Trials

The OFTT is a standard clinical procedure to assess postprandial lipid metabolism.

OFTT_Protocol Fasting Overnight Fast (10-12 hours) Baseline_Sample Collect Baseline Blood Sample (t=0) Fasting->Baseline_Sample Drug_Admin Administer Investigational Drug (e.g., Pradigastat) or Placebo Baseline_Sample->Drug_Admin Fat_Meal Administer Standardized High-Fat Meal Drug_Admin->Fat_Meal Blood_Samples Collect Serial Blood Samples at specified time points (e.g., 1, 2, 4, 6, 8 hours) Fat_Meal->Blood_Samples TG_Analysis Analyze Triglyceride Levels in Blood Samples Blood_Samples->TG_Analysis AUC_Calc Calculate Area Under the Curve (AUC) for Triglyceride Excursion TG_Analysis->AUC_Calc

Caption: Experimental workflow for an Oral Fat Tolerance Test.

Protocol:

  • Participant Preparation:

    • Participants are required to fast overnight for at least 10-12 hours before the test.

    • A baseline blood sample is collected (time 0).

  • Drug Administration:

    • The investigational drug (e.g., a single dose of pradigastat) or placebo is administered orally.

  • High-Fat Meal:

    • After a specified time following drug administration, participants consume a standardized high-fat meal. The composition of the meal is consistent across all participants (e.g., providing a specific amount of fat, carbohydrates, and protein).

  • Blood Sampling:

    • Blood samples are collected at regular intervals after the meal (e.g., every hour for the first 4 hours, and then every 2 hours up to 8 hours).

  • Biochemical Analysis:

    • Plasma is separated from the blood samples, and triglyceride levels are measured. Other parameters such as apoB48, glucose, and insulin may also be assessed.

  • Data Analysis:

    • The postprandial triglyceride response is plotted over time.

    • The area under the curve (AUC) for the triglyceride excursion is calculated to quantify the total postprandial lipid exposure.

    • Statistical comparisons are made between the drug-treated and placebo groups.

Conclusion

Both this compound and pradigastat are potent and selective inhibitors of DGAT1, a promising target for managing metabolic disorders characterized by elevated triglycerides. While preclinical data for this compound suggests potential efficacy, pradigastat has demonstrated significant reductions in fasting and postprandial triglycerides in clinical trials, particularly in patients with FCS. The clinical development of DGAT1 inhibitors as a class may be challenged by gastrointestinal side effects, as evidenced by studies with AZD7687. Further clinical investigation of this compound is necessary to fully understand its therapeutic potential and to enable a direct comparison with pradigastat. This guide provides a framework for understanding the current landscape of these two DGAT1 inhibitors and the methodologies used to evaluate them.

References

Comparative Efficacy of AZD3988 and Other Selective DGAT-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AZD3988 with other selective Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors. The information is supported by experimental data to aid in the evaluation of these therapeutic agents for metabolic diseases.

The inhibition of DGAT-1, a key enzyme in the final step of triglyceride synthesis, has emerged as a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Several selective DGAT-1 inhibitors have been developed and evaluated in both preclinical and clinical settings. This guide focuses on comparing the efficacy of this compound with other notable DGAT-1 inhibitors, including AZD7687, Pradigastat (LCQ-908), and GSK3008356.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and other selective DGAT-1 inhibitors from various studies.

InhibitorStudy TypeModelKey Efficacy Endpoints & ResultsReference
This compound Preclinical (in vivo)Diet-Induced Obese (DIO) RatsBody Weight: Significant reduction in body weight observed over 28 days of oral administration. At 10 mg/kg, a mean body weight loss of approximately 15% was recorded.[1]
AZD7687 Clinical (Phase I)Healthy Male SubjectsPostprandial Triglycerides: Markedly reduced postprandial triglyceride (TAG) excursion. Incremental TAG AUC was decreased by >75% from baseline at doses ≥5 mg.[2]
Pradigastat (LCQ-908) Clinical (Phase II)Patients with Familial Chylomicronemia SyndromeFasting Triglycerides: Associated with a 41% (20 mg) and 70% (40 mg) reduction in fasting triglycerides over 21 days of treatment.[3]
GSK3008356 Clinical (Phase I)Healthy VolunteersPostprandial Triglycerides: At higher doses, there was a trend toward lower absolute postprandial triglyceride levels.[4]
T863 Preclinical (in vivo)Diet-Induced Obese (DIO) MiceBody Weight: Oral administration for 2 weeks caused weight loss. Serum and Liver Triglycerides: Reduction in serum and liver triglycerides. Insulin Sensitivity: Improved insulin sensitivity.[5]
PF-04620110 Preclinical (in vivo)RodentsPostprandial Triglycerides: Reduction of plasma triglyceride levels at doses of ≥0.1 mg/kg following a lipid challenge.[6]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for DGAT-1 inhibitors is the blockage of the final and committed step in triglyceride synthesis. This action within the enterocytes of the small intestine leads to a reduction in the absorption of dietary fats and a subsequent decrease in circulating triglyceride levels.

DGAT1_Inhibition_Pathway cluster_enterocyte Enterocyte cluster_circulation Circulation DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) Chylomicron Chylomicrons TG->Chylomicron DGAT1->TG Circulating_TG Circulating Triglycerides Chylomicron->Circulating_TG Secretion This compound This compound & Other DGAT-1 Inhibitors This compound->DGAT1 Inhibition

Figure 1: Signaling pathway of DGAT-1 inhibition.

The experimental workflow for evaluating the in vivo efficacy of DGAT-1 inhibitors typically involves diet-induced obesity models and oral fat tolerance tests.

Experimental_Workflow start Start: Rodent Model Selection (e.g., C57BL/6 Mice, Sprague-Dawley Rats) diet Induction of Obesity (High-Fat Diet Feeding) start->diet grouping Randomization into Treatment Groups (Vehicle, this compound, Other Inhibitors) diet->grouping treatment Chronic Oral Administration of Inhibitors grouping->treatment bw_monitoring Body Weight and Food Intake Monitoring treatment->bw_monitoring oftt Oral Fat Tolerance Test (OFTT) treatment->oftt insulin_test Insulin Sensitivity Assessment (e.g., Glucose Tolerance Test) treatment->insulin_test tissue_analysis Tissue Collection and Analysis (Liver, Adipose Tissue) treatment->tissue_analysis end End: Data Analysis and Comparison bw_monitoring->end oftt->end insulin_test->end tissue_analysis->end

Figure 2: General experimental workflow for preclinical evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Diet-Induced Obesity (DIO) Model
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Diet: Animals are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity and insulin resistance.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).

Oral Fat Tolerance Test (OFTT)
  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected (e.g., via tail vein).

  • Oral Gavage: A bolus of lipid (e.g., corn oil or olive oil, typically 10 mL/kg body weight) is administered via oral gavage. The test compound (e.g., this compound) is often administered orally a set time (e.g., 1-2 hours) before the lipid challenge.

  • Serial Blood Sampling: Blood samples are collected at various time points post-gavage (e.g., 1, 2, 4, and 6 hours).

  • Triglyceride Measurement: Plasma or serum is isolated, and triglyceride levels are measured using a commercial assay kit.

  • Data Analysis: The area under the curve (AUC) for postprandial triglyceride levels is calculated to assess the effect of the inhibitor.

Insulin Sensitivity Assessment
  • Glucose Tolerance Test (GTT):

    • Fasting: Animals are fasted overnight.

    • Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal injection or oral gavage.

    • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline and at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Hyperinsulinemic-Euglycemic Clamp:

    • This is considered the gold standard for assessing insulin sensitivity.[7]

    • Procedure: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

    • Measurement: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

Discussion and Conclusion

The available data suggests that selective DGAT-1 inhibitors, including this compound, effectively modulate lipid metabolism, primarily by reducing postprandial hypertriglyceridemia. Preclinical studies with this compound demonstrate its potential to reduce body weight in diet-induced obese models.

A significant challenge for the clinical development of many DGAT-1 inhibitors has been the occurrence of gastrointestinal side effects, such as diarrhea and nausea. These adverse events are thought to be mechanism-based, arising from the accumulation of unabsorbed fat in the intestine. The therapeutic window for these compounds, therefore, appears to be narrow.

Further research is warranted to fully elucidate the comparative efficacy and safety profiles of this compound and other selective DGAT-1 inhibitors. Head-to-head comparative studies in standardized preclinical models and well-designed clinical trials will be crucial to determine the most promising candidates for the treatment of metabolic diseases. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing and conducting such studies.

References

A Head-to-Head Comparison of AZD3988 and a DGAT-2 Inhibitor in the Context of Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides an objective, data-driven comparison of two key inhibitors of triglyceride synthesis: AZD3988, a potent Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitor, and a representative Diacylglycerol O-Acyltransferase 2 (DGAT-2) inhibitor. This analysis is supported by experimental data from in vitro studies modeling metabolic dysfunction-associated steatotic liver disease (MASLD).

Introduction to Triglyceride Synthesis and the Role of DGAT Enzymes

Triglyceride (TG) synthesis is a critical metabolic process, and its dysregulation is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and MASLD. The final, rate-limiting step in TG synthesis is catalyzed by the diacylglycerol O-acyltransferase (DGAT) enzymes. Mammals have two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different gene families and exhibit distinct tissue expression patterns, substrate specificities, and physiological roles.

This compound is a highly potent and selective inhibitor of DGAT-1. DGAT-1 is predominantly expressed in the small intestine, where it plays a key role in the absorption of dietary fats, and also in adipose tissue and mammary glands. Its inhibition is explored as a therapeutic strategy for obesity and related metabolic disorders.

DGAT-2 inhibitors , on the other hand, target the DGAT-2 enzyme, which is the primary isoform in the liver and is crucial for hepatic triglyceride synthesis. DGAT-2 preferentially utilizes endogenously synthesized fatty acids. Inhibition of DGAT-2 is a promising approach for the treatment of hepatic steatosis, a key feature of MASLD.

Mechanism of Action

Both this compound and DGAT-2 inhibitors function by blocking the final step of triglyceride synthesis, the conversion of diacylglycerol (DAG) and fatty acyl-CoA to TG. However, their differing isoform selectivity leads to distinct downstream effects.

  • This compound (DGAT-1 Inhibition): By inhibiting DGAT-1, this compound primarily affects the re-esterification of dietary fatty acids into triglycerides in the intestine, thereby reducing fat absorption. In other tissues, DGAT-1 inhibition can impact lipid storage and signaling pathways related to energy metabolism.

  • DGAT-2 Inhibition: A DGAT-2 inhibitor primarily reduces the synthesis of triglycerides in the liver, directly addressing the hepatic lipid accumulation that characterizes MASLD. Furthermore, DGAT-2 inhibition has been shown to have a dual mechanism of action by also suppressing the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a key transcription factor that promotes lipogenesis.

Signaling Pathway Overview

The inhibition of DGAT-1 and DGAT-2 impacts distinct, yet interconnected, metabolic pathways.

DGAT_Inhibition_Pathways cluster_DGAT1 This compound (DGAT-1 Inhibition) cluster_DGAT2 DGAT-2 Inhibitor This compound This compound DGAT1 DGAT-1 This compound->DGAT1 inhibits Intestinal_Fat_Absorption Intestinal Fat Absorption DGAT1->Intestinal_Fat_Absorption reduces Adipose_TG_Storage Adipose TG Storage DGAT1->Adipose_TG_Storage impacts TG Triglycerides (TG) DGAT1->TG DGAT2_Inhibitor DGAT-2 Inhibitor DGAT2 DGAT-2 DGAT2_Inhibitor->DGAT2 inhibits SREBP1c SREBP-1c Cleavage DGAT2_Inhibitor->SREBP1c suppresses Hepatic_TG_Synthesis Hepatic TG Synthesis DGAT2->Hepatic_TG_Synthesis reduces DGAT2->TG De_Novo_Lipogenesis De Novo Lipogenesis SREBP1c->De_Novo_Lipogenesis activates FA Fatty Acids (Dietary & Endogenous) DAG Diacylglycerol (DAG) FA->DAG DAG->DGAT1 DAG->DGAT2

Figure 1: Simplified signaling pathways of DGAT-1 and DGAT-2 inhibition.

Head-to-Head Experimental Data

To provide a direct comparison, we summarize data from a study that investigated the effects of a selective DGAT-1 inhibitor (PF-04620110, with a similar potency and selectivity profile to this compound) and a selective DGAT-2 inhibitor (PF-06424439) in an in vitro model of MASLD using HepG2 cells.[1][2]

Potency and Selectivity
CompoundTargetIC50 (Human)Selectivity vs. other DGAT isoform
This compound DGAT-10.6 nMHighly selective over DGAT-2
PF-04620110 DGAT-119 nM>100-fold selective over DGAT-2[2]
PF-06424439 DGAT-2~15 nMHighly selective over DGAT-1

Table 1: Inhibitor Potency and Selectivity.

Effects on Triglyceride Synthesis and Gene Expression in a MASLD Model

The following table summarizes the effects of the DGAT-1 inhibitor (iDGAT1) and the DGAT-2 inhibitor (iDGAT2) on key metabolic parameters in HepG2 cells cultured in a steatotic liver disease (SLD)-like medium.[1]

ParameterControlSLD MediumSLD + iDGAT1 (25 µM)SLD + iDGAT2 (25 µM)
Intracellular Triglyceride Content (% of Control) 100%~250%~150%~175%
DGAT1 mRNA Expression (Relative to Control) 1.0~1.8~1.2~1.7
DGAT2 mRNA Expression (Relative to Control) 1.0~2.2~2.1~1.4
SREBP1 mRNA Expression (Relative to Control) 1.0~2.5~2.3~1.8

Table 2: Comparative effects of DGAT-1 and DGAT-2 inhibitors on triglyceride content and gene expression in an in vitro MASLD model. Data are approximated from graphical representations in the source publication.[1]

Experimental Protocols

In Vitro Model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • Induction of Steatosis (SLD-medium): To mimic the conditions of steatotic liver disease, the culture medium was supplemented with a mixture of palmitic and oleic acids (PAOA).

  • Inhibitor Treatment: The DGAT-1 inhibitor (PF-04620110) and the DGAT-2 inhibitor (PF-06424439) were added to the culture medium at a concentration of 25 µM.

Triglyceride Content Assay
  • Principle: Intracellular triglyceride content was measured using a colorimetric assay.

  • Procedure:

    • HepG2 cells were lysed after treatment.

    • The cell lysates were assayed for triglyceride content using a commercially available kit.

    • The absorbance was read on a spectrophotometer, and the triglyceride concentration was calculated relative to the total protein content of the cell lysate.

Gene Expression Analysis (qRT-PCR)
  • Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA expression levels of target genes.

  • Procedure:

    • Total RNA was extracted from the treated HepG2 cells.

    • RNA was reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR was performed using specific primers for DGAT1, DGAT2, and SREBP1.

    • The relative gene expression was calculated using the comparative Ct method, with a housekeeping gene used for normalization.

Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis HepG2_Culture Culture HepG2 Cells Induce_Steatosis Induce Steatosis (PAOA Treatment) HepG2_Culture->Induce_Steatosis Inhibitor_Treatment Treat with Inhibitors (iDGAT1 or iDGAT2) Induce_Steatosis->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis RNA_Extraction RNA Extraction Inhibitor_Treatment->RNA_Extraction TG_Assay Triglyceride Assay Cell_Lysis->TG_Assay qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR

Figure 2: Overview of the experimental workflow for comparing DGAT inhibitors.

Concluding Remarks

This head-to-head comparison demonstrates that while both this compound (a DGAT-1 inhibitor) and DGAT-2 inhibitors target the final step of triglyceride synthesis, their distinct isoform specificities lead to different primary mechanisms of action and downstream effects.

  • This compound (DGAT-1 Inhibition): Primarily impacts intestinal fat absorption, making it a potential therapeutic for obesity. In the context of the liver, its effect on triglyceride accumulation appears less direct than that of a DGAT-2 inhibitor.

  • DGAT-2 Inhibition: Directly targets hepatic triglyceride synthesis and also influences the key lipogenic transcription factor SREBP-1. This dual mechanism makes it a compelling candidate for the treatment of MASLD and hepatic steatosis.

The presented experimental data from an in vitro MASLD model supports these distinct roles, with the DGAT-2 inhibitor showing a more pronounced effect on the expression of the hepatic DGAT2 isoform and the lipogenic factor SREBP1. The choice between a DGAT-1 and a DGAT-2 inhibitor for therapeutic development will therefore depend on the specific metabolic disease being targeted. For liver-centric diseases like MASLD, a DGAT-2 inhibitor appears to be a more direct and potentially more efficacious approach.

References

Validating AZD3988 Results with Genetic Knockout of DGAT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Diacylglycerol Acyltransferase 1 (DGAT1) by AZD3988 and the genetic knockout of the Dgat1 gene. By examining the outcomes of both approaches, this document aims to validate the on-target effects of this compound and provide a comprehensive resource for researchers in metabolic diseases.

Data Presentation: Quantitative Comparison

The following table summarizes the key phenotypic and metabolic changes observed with both pharmacological inhibition of DGAT1 (including data on this compound and other inhibitors) and genetic knockout of DGAT1.

Parameter This compound / DGAT1 Inhibitors DGAT1 Genetic Knockout (Dgat1-/-) Key Findings & References
DGAT1 Activity Potent inhibition (this compound IC50 = 0.6 nM for human DGAT1)[1][2][3]Complete or significant reduction in DGAT1 mRNA and protein levels[4][5]Both methods effectively reduce or eliminate DGAT1 enzymatic activity.
Triglyceride (TG) Synthesis Suppresses triacylglyceride (TAG) plasma excursion and adipose tissue TAG synthesis[2][3].Significantly reduced tissue triglycerides[6].Both approaches lead to a decrease in the final step of triglyceride synthesis.
Body Weight & Adiposity Reduces body weight in diet-induced obese rats[2][3].Resistant to high-fat diet-induced body weight gain and have reduced adiposity[6][7][8][9].Inhibition or lack of DGAT1 protects against obesity.
Insulin Sensitivity Improves insulin sensitivity[4].Enhanced insulin and leptin sensitivity; protected from diet-induced insulin resistance[4][6][7][8][10][11].DGAT1 deficiency leads to improved glucose homeostasis.
Hepatic Steatosis Protects against hepatic steatosis induced by a high-fat diet[6].Protects from diet-induced hepatic steatosis[6][12].Both strategies mitigate the accumulation of fat in the liver.
Cholesterol Metabolism Alters cholesterol metabolism, leading to decreased cholesterol absorption[13][14].Alters cholesterol metabolism, with decreased cholesterol absorption[13][14].DGAT1 inhibition or absence impacts whole-body cholesterol homeostasis.
Food Intake May not significantly decrease food intake[6].Increased energy expenditure rather than decreased food intake is the primary mechanism for resistance to obesity[6][7].The beneficial metabolic effects are largely independent of changes in food consumption.
Energy Expenditure Increased energy expenditure is a proposed mechanism[15].Increased energy expenditure[6][7][8][10].Both approaches lead to a higher metabolic rate.
Intestinal Lipid Absorption Reduces intestinal triglyceride absorption, leading to a delay in postprandial hypertriglyceridemia[6].Delayed intestinal fat absorption[7][8]. However, quantitative dietary triacylglycerol absorption is not completely essential[16].DGAT1 plays a role in the rate of dietary fat absorption.
Side Effects Gastrointestinal side effects have been reported with some DGAT1 inhibitors in human trials[17].Dgat1-/- mice are viable and generally healthy[6][9][18].Pharmacological inhibition may present off-target or acute effects not seen in the chronic genetic knockout model.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are outlines of key experimental protocols frequently employed in studies involving DGAT1 inhibition and knockout.

In Vitro DGAT1 Activity Assay
  • Objective: To measure the enzymatic activity of DGAT1 in the presence or absence of an inhibitor.

  • Methodology:

    • Prepare microsomes from cells or tissues expressing DGAT1.

    • Incubate the microsomes with a reaction mixture containing radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.

    • For inhibition studies, pre-incubate the microsomes with varying concentrations of the DGAT1 inhibitor (e.g., this compound).

    • Stop the reaction and extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triacylglycerol formed using a phosphorimager or liquid scintillation counting.

    • Calculate the IC50 value for the inhibitor.

In Vivo Lipid Tolerance Test
  • Objective: To assess the effect of DGAT1 inhibition or knockout on postprandial lipid excursion.

  • Methodology:

    • Fast mice overnight.

    • Administer the DGAT1 inhibitor (e.g., this compound) or vehicle via oral gavage. For knockout studies, use Dgat1-/- and wild-type control mice.

    • After a set time, administer an oral lipid gavage (e.g., olive oil).

    • Collect blood samples at various time points post-gavage (e.g., 0, 1, 2, 4 hours).

    • Measure plasma triglyceride levels using a commercial kit.

    • Plot the plasma triglyceride concentration over time to determine the area under the curve (AUC).

Body Composition and Energy Expenditure Analysis
  • Objective: To determine the effects on body fat, lean mass, and metabolic rate.

  • Methodology:

    • House mice individually in metabolic cages (e.g., CLAMS).

    • Acclimatize the mice to the new environment.

    • Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity over a set period (e.g., 24-48 hours).

    • Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

    • Measure body composition (fat mass and lean mass) using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

Glucose and Insulin Tolerance Tests
  • Objective: To evaluate glucose homeostasis and insulin sensitivity.

  • Methodology:

    • Glucose Tolerance Test (GTT):

      • Fast mice overnight.

      • Administer a bolus of glucose via intraperitoneal (IP) injection.

      • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Insulin Tolerance Test (ITT):

      • Fast mice for a shorter period (e.g., 4-6 hours).

      • Administer a bolus of insulin via IP injection.

      • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 45, 60 minutes).

Mandatory Visualization

The following diagrams illustrate the central role of DGAT1 in triglyceride synthesis and the experimental workflow for evaluating DGAT1 inhibitors.

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglyceride Triglyceride (TG) Lipid_Droplet Lipid Droplet Storage Triglyceride->Lipid_Droplet VLDL VLDL Assembly & Secretion Triglyceride->VLDL DGAT1->Triglyceride Catalyzes final step This compound This compound This compound->DGAT1 Inhibits DGAT1_KO Genetic Knockout (Dgat1-/-) DGAT1_KO->DGAT1 Abolishes

Caption: DGAT1's role in triglyceride synthesis and points of intervention.

Experimental_Workflow start Start: Hypothesis Generation invitro In Vitro Studies: - DGAT1 Activity Assays - Cell-based lipid accumulation start->invitro invivo In Vivo Animal Models: - this compound Treatment - Dgat1-/- Mice invitro->invivo phenotyping Metabolic Phenotyping: - Lipid Tolerance Tests - GTT / ITT - Energy Expenditure invivo->phenotyping histology Tissue Analysis: - Histology (e.g., Liver for steatosis) - Gene Expression invivo->histology data Data Analysis & Comparison phenotyping->data histology->data conclusion Conclusion: Validate this compound on-target effects data->conclusion

Caption: Workflow for validating this compound against DGAT1 knockout.

References

AZD3988: A Comparative Guide to Acyltransferase Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acyltransferase inhibitor AZD3988, focusing on its cross-reactivity with other key acyltransferases. The information is intended to assist researchers in designing experiments and interpreting data related to triglyceride metabolism and the development of selective inhibitors.

Introduction

This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a crucial enzyme in the final step of triglyceride synthesis.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This pathway is a key therapeutic target for metabolic diseases such as obesity and diabetes. Understanding the selectivity profile of this compound is critical for elucidating its precise mechanism of action and potential off-target effects. This guide compares the inhibitory activity of this compound against its primary target, DGAT1, with its activity against other important acyltransferases involved in lipid metabolism.

Comparative Selectivity of this compound

The following table summarizes the known inhibitory activities of this compound against a panel of human acyltransferases. The data highlights the compound's high potency for DGAT1 and its selectivity over other related enzymes.

Target EnzymeCommon Name/AbbreviationFunction in Lipid MetabolismThis compound IC50 (nM)Selectivity vs. DGAT1
Diacylglycerol O-Acyltransferase 1 DGAT1 Catalyzes the final step of triglyceride synthesis. 0.6 Primary Target
Diacylglycerol O-Acyltransferase 2DGAT2Catalyzes the final step of triglyceride synthesis; distinct from DGAT1.No activity detected>10,000-fold
Acyl-CoA: Cholesterol Acyltransferase 1ACAT1Catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.86~143-fold
Acyl-CoA: Cholesterol Acyltransferase 2ACAT2Catalyzes the formation of cholesteryl esters, primarily in the intestine and liver.600~1000-fold

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which this compound acts and how its activity is assessed, the following diagrams illustrate the triglyceride synthesis pathway and a general experimental workflow for evaluating acyltransferase inhibition.

Triglyceride Synthesis Pathway and Site of this compound Inhibition G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT1 This compound This compound DGAT1_inhibition DGAT1_inhibition Fatty_Acyl_CoA1 Fatty Acyl-CoA Fatty_Acyl_CoA1->LPA Fatty_Acyl_CoA2 Fatty Acyl-CoA Fatty_Acyl_CoA2->PA Fatty_Acyl_CoA3 Fatty Acyl-CoA Fatty_Acyl_CoA3->TAG DGAT1_inhibition->TAG Inhibition

Caption: Simplified triglyceride synthesis pathway highlighting the inhibition of DGAT1 by this compound.

General Experimental Workflow for Acyltransferase Inhibition Assay start Start prepare_reagents Prepare Enzyme, Substrates, and Inhibitor Solutions start->prepare_reagents incubation Incubate Enzyme with Inhibitor (this compound) prepare_reagents->incubation initiate_reaction Initiate Reaction by Adding Substrates incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect and Quantify Product Formation stop_reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the inhibitory activity of a compound against an acyltransferase.

Experimental Protocols

Detailed below are representative protocols for cell-free and cell-based assays to determine the inhibitory activity of compounds like this compound against various acyltransferases. These protocols are based on commonly used methodologies and can be adapted for specific experimental needs.

Cell-Free Enzyme Inhibition Assay (e.g., DGAT1, ACAT1, ACAT2)

This assay measures the direct inhibition of acyltransferase activity using a microsomal fraction containing the enzyme of interest.

1. Materials:

  • Microsomal preparations containing the human acyltransferase of interest (e.g., DGAT1, ACAT1, or ACAT2).
  • Acyl-CoA substrate (e.g., [14C]oleoyl-CoA or a fluorescently labeled acyl-CoA).
  • Acyl-acceptor substrate (e.g., 1,2-dioleoyl-sn-glycerol for DGAT1, cholesterol for ACAT1/2).
  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl2 and bovine serum albumin).
  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).
  • Scintillation cocktail or fluorescence plate reader.
  • Thin-layer chromatography (TLC) plates and developing solvents.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a reaction tube, add the microsomal preparation and the diluted this compound. Pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding the acyl-CoA and acyl-acceptor substrates.
  • Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
  • Stop the reaction by adding a solution of isopropanol/heptane/water.
  • Extract the lipid products by vortexing and centrifugation.
  • Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the product from the substrates.
  • Visualize the product (e.g., by autoradiography for radiolabeled products or fluorescence imaging).
  • Quantify the product by scraping the corresponding spot from the TLC plate and measuring the radioactivity by liquid scintillation counting or by measuring the fluorescence intensity.
  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of an inhibitor on triglyceride synthesis within intact cells.

1. Materials:

  • A suitable cell line (e.g., HEK293, HepG2, or 3T3-L1 adipocytes).
  • Cell culture medium and supplements.
  • [14C]oleic acid or a fluorescent fatty acid analog complexed to fatty acid-free BSA.
  • This compound or other test compounds.
  • Lysis buffer.
  • Reagents for lipid extraction and TLC analysis as described in the cell-free assay.

2. Procedure:

  • Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
  • Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).
  • Add the [14C]oleic acid-BSA complex to the cell culture medium and incubate for a period to allow for fatty acid uptake and incorporation into triglycerides (e.g., 2-4 hours).
  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated labeled fatty acids.
  • Lyse the cells using a suitable lysis buffer.
  • Extract the total lipids from the cell lysate.
  • Separate and quantify the radiolabeled triglycerides using TLC and liquid scintillation counting as described in the cell-free assay protocol.
  • Determine the effect of this compound on triglyceride synthesis and calculate the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of DGAT1. The available data demonstrates significant selectivity for DGAT1 over the related acyltransferases DGAT2, ACAT1, and ACAT2. This selectivity profile makes this compound a valuable tool for studying the specific roles of DGAT1 in triglyceride metabolism and a promising lead compound for the development of therapies for metabolic diseases. Further studies are warranted to expand the cross-reactivity profiling of this compound against a broader range of acyltransferases to fully characterize its off-target effects. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the pharmacology of this and other acyltransferase inhibitors.

References

Selectivity profile of AZD3988 against a panel of metabolic enzymes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Selectivity Profile of MTHFD2 Inhibitors Against a Panel of Metabolic Enzymes

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and low to absent expression in healthy adult tissues.[1][2][3] This differential expression presents a therapeutic window for the development of selective inhibitors. This guide provides a comparative overview of the selectivity profile of a potent MTHFD2 inhibitor, DS18561882, against other metabolic enzymes, supported by experimental data.

Introduction to MTHFD2 and its Role in Cancer Metabolism

MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a critical pathway that provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][4] By catalyzing the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, MTHFD2 contributes significantly to the metabolic reprogramming that fuels rapid cancer cell proliferation.[3][4] The high expression of MTHFD2 in tumors, which correlates with poor prognosis in several cancers, underscores its importance as a therapeutic target.[2][5] However, the high sequence and structural similarity to its cytosolic isoform MTHFD1 and mitochondrial homolog MTHFD2L presents a challenge in developing highly selective inhibitors.[6][7]

Selectivity Profile of DS18561882

DS18561882 is a potent and orally available MTHFD2 inhibitor with a tricyclic coumarin scaffold.[8][9] Its selectivity has been evaluated against the closely related isoform MTHFD1, demonstrating a significant preference for MTHFD2.

Table 1: Inhibitory Activity of DS18561882 against MTHFD Isoforms

EnzymeIC50 (μM)Selectivity (fold) vs. MTHFD2
MTHFD20.0063-
MTHFD10.57>90

Data sourced from MedchemExpress.[8]

This high degree of selectivity is crucial, as MTHFD1 is expressed in healthy adult tissues, and its inhibition could lead to undesirable side effects.[6] While comprehensive screening data against a broader panel of metabolic enzymes for DS18561882 is not publicly available, studies on other MTHFD2 inhibitors often include assessments against other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), to ensure on-target specificity.[10] For instance, the MTHFD2 inhibitor TH7299 was shown to be selective over SHMT1/2, TS, and DHFR.[11]

Comparison with Other MTHFD2 Inhibitors

Several other MTHFD2 inhibitors have been developed, each with varying degrees of potency and selectivity.

  • LY345899 : A folate analog that inhibits both MTHFD2 and MTHFD1. However, it is more potent against MTHFD1 (IC50 = 96 nM) than MTHFD2 (IC50 = 663 nM).[12][13]

  • DS44960156 : A precursor to DS18561882, this compound showed greater than 18-fold selectivity for MTHFD2 over MTHFD1.[14][15]

  • Xanthine-based allosteric inhibitors : These compounds bind to a site distinct from the substrate-binding site and have shown selectivity for MTHFD2 over MTHFD1.[6][16]

The development of isozyme-selective inhibitors like DS18561882 represents a significant advancement in targeting cancer-specific metabolic pathways while minimizing off-target effects.[8][17]

Experimental Protocols

The determination of the inhibitory activity and selectivity of MTHFD2 inhibitors typically involves the following experimental setup:

Enzyme Inhibition Assay (Dehydrogenase Activity)

This assay measures the ability of a compound to inhibit the dehydrogenase activity of recombinant human MTHFD2 and MTHFD1.

  • Enzyme and Substrate Preparation : Recombinant human MTHFD2 and MTHFD1 are purified. The substrate, 5,10-methylenetetrahydrofolate, is prepared fresh.

  • Reaction Mixture : The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing the respective enzyme, the cofactor NAD+, and the substrate.

  • Inhibitor Addition : The test compound (e.g., DS18561882) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also run.

  • Reaction Initiation and Measurement : The reaction is initiated by the addition of the substrate. The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mitochondrial one-carbon metabolism pathway and a general workflow for identifying selective MTHFD2 inhibitors.

MTHFD2_Pathway Mitochondrial One-Carbon Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 THF THF THF->CH2_THF CHO_THF 10-Formyl-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate MTHFD1L Purine_synthesis Purine Synthesis Formate->Purine_synthesis Export MTHFD2 MTHFD2 SHMT2 SHMT2 MTHFD1L MTHFD1L DS18561882 DS18561882 DS18561882->MTHFD2

Caption: Mitochondrial 1C metabolism pathway highlighting MTHFD2.

Experimental_Workflow Workflow for MTHFD2 Inhibitor Selectivity Profiling HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SBDD) Hit_ID->Lead_Opt In_Vitro_Assay In Vitro Enzyme Assays Lead_Opt->In_Vitro_Assay Selectivity_Panel Selectivity Panel (MTHFD1, MTHFD2L, etc.) In_Vitro_Assay->Selectivity_Panel Cell_Assays Cell-Based Assays Selectivity_Panel->Cell_Assays In_Vivo In Vivo Xenograft Models Cell_Assays->In_Vivo

References

A New Era in DGAT-1 Inhibition: Benchmarking AZD3988 Against First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and well-tolerated therapies for metabolic diseases has led to significant interest in diacylglycerol acyltransferase-1 (DGAT-1) as a therapeutic target. DGAT-1 is a key enzyme in the final step of triglyceride synthesis. Its inhibition offers a promising strategy for managing conditions like obesity and type 2 diabetes. While first-generation DGAT-1 inhibitors validated the therapeutic concept, their clinical advancement has been frequently hampered by dose-limiting gastrointestinal side effects. This guide provides a comprehensive comparison of the next-generation DGAT-1 inhibitor, AZD3988, against its predecessors, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

The landscape of DGAT-1 inhibitors is marked by a clear progression in potency. This compound demonstrates a significant leap forward in this regard, a critical factor for achieving therapeutic efficacy at lower, potentially better-tolerated doses.

CompoundTypeTargetIC50 (Human DGAT-1)Selectivity ProfileKey Clinical Observation
This compound Next-Generation InhibitorDGAT-10.6 nM [1]Selective over DGAT-2, hERG, and cytochrome P450 enzymes[1]Preclinical data indicates high potency and oral bioavailability[1]
AZD7687First-Generation InhibitorDGAT-180 nM[2]Selective DGAT-1 inhibitor[3]Significant gastrointestinal side effects (diarrhea, nausea) at doses ≥5 mg/day, leading to high discontinuation rates in clinical trials[3][4]
PF-04620110First-Generation InhibitorDGAT-119 nM[5][6]Highly selective against a broad panel of off-target pharmacological endpoints[5][6]Advanced to human clinical studies, demonstrating dose-dependent reduction of plasma triglycerides[5]
T863First-Generation InhibitorDGAT-115 nM[7]No inhibitory activity against human MGAT3, DGAT2, or MGAT2[7]Characterized as a tool compound for in vivo studies in mice[8]
A-922500First-Generation InhibitorDGAT-19 nMPotent and selective DGAT-1 inhibitorDose-dependently attenuated postprandial hyperlipidemia in multiple rodent models[7]

Delving Deeper: Experimental Insights

The enhanced potency of this compound is the result of rigorous screening and optimization, guided by sophisticated in vitro and in vivo experimental protocols. Understanding these methodologies is key to appreciating the nuances of DGAT-1 inhibitor development.

Experimental Protocols

1. In Vitro DGAT-1 Enzyme Activity Assay (Fluorescence-Based)

This assay is a cornerstone for determining the direct inhibitory potential of a compound on the DGAT-1 enzyme.

  • Objective: To quantify the IC50 value of a test compound against recombinant human DGAT-1.

  • Principle: The assay measures the enzymatic activity of DGAT-1 by detecting the release of Coenzyme A (CoA-SH) during the synthesis of triglycerides from diacylglycerol (DAG) and acyl-CoA. The released CoA-SH reacts with a fluorogenic probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to produce a fluorescent signal that is proportional to enzyme activity.

  • Procedure:

    • Recombinant human DGAT-1 enzyme is incubated in a reaction buffer containing a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) and an acyl-CoA substrate (e.g., oleoyl-CoA).

    • The test compound (e.g., this compound or a first-generation inhibitor) is added at various concentrations.

    • The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

    • The CPM probe is added, and the fluorescence is measured using a plate reader at an excitation/emission wavelength pair of approximately 355/460 nm.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

2. Cellular DGAT-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit DGAT-1 activity within a cellular context, providing insights into its cell permeability and intracellular target engagement.

  • Objective: To measure the inhibition of triglyceride synthesis in a cellular model.

  • Principle: Cells are incubated with a radiolabeled precursor of triglyceride synthesis, such as [14C]-oleic acid or [14C]-glycerol. The incorporation of the radiolabel into triglycerides is quantified in the presence and absence of the test compound.

  • Procedure:

    • A suitable cell line, such as HEK293 or HepG2, is cultured.

    • Cells are pre-incubated with the test compound at various concentrations.

    • A radiolabeled substrate (e.g., [14C]-oleic acid complexed to BSA) is added to the culture medium.

    • After an incubation period, the cells are harvested, and total lipids are extracted.

    • The lipid extract is separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the triglyceride fraction is quantified by scintillation counting or phosphorimaging.

    • The percentage of inhibition is calculated relative to vehicle-treated control cells.

3. In Vivo Pharmacodynamic Assessment in Rodent Models

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of DGAT-1 inhibitors.

  • Objective: To assess the effect of a DGAT-1 inhibitor on postprandial hyperlipidemia in rodents.

  • Principle: Rodents are administered an oral lipid challenge (e.g., corn oil) to induce a transient increase in plasma triglyceride levels. The ability of a pre-administered DGAT-1 inhibitor to attenuate this rise in triglycerides is measured.

  • Procedure:

    • Rodents (e.g., mice or rats) are fasted overnight.

    • The test compound or vehicle is administered orally.

    • After a defined pre-treatment period, an oral gavage of a lipid source (e.g., corn oil) is administered.

    • Blood samples are collected at multiple time points post-lipid challenge.

    • Plasma triglyceride levels are measured, and the area under the curve (AUC) of the triglyceride excursion is calculated.

    • The percentage of inhibition of the postprandial triglyceride response is determined for the treated groups relative to the vehicle control group.

Visualizing the Science

To better illustrate the context of DGAT-1 inhibition, the following diagrams depict the relevant biological pathway and a typical experimental workflow.

DGAT1_Signaling_Pathway cluster_GutLumen Gut Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Dietary Triglycerides Dietary Triglycerides Fatty Acids & Monoacylglycerols Fatty Acids & Monoacylglycerols Dietary Triglycerides->Fatty Acids & Monoacylglycerols Acyl-CoA Acyl-CoA Fatty Acids & Monoacylglycerols->Acyl-CoA Diacylglycerol Diacylglycerol Acyl-CoA->Diacylglycerol DGAT1 DGAT-1 Acyl-CoA->DGAT1 Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Circulating Chylomicrons Circulating Chylomicrons Chylomicrons->Circulating Chylomicrons This compound This compound This compound->DGAT1 Inhibition

Caption: The role of DGAT-1 in triglyceride absorption and chylomicron formation in an enterocyte.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Enzyme_Assay DGAT-1 Enzyme Assay Cell_Assay Cellular TG Synthesis Assay Enzyme_Assay->Cell_Assay Potency & Selectivity Rodent_Model Rodent Oral Lipid Tolerance Test Cell_Assay->Rodent_Model Cellular Efficacy PK_PD Pharmacokinetic/Pharmacodynamic Analysis Rodent_Model->PK_PD In Vivo Efficacy Human_Trials Human Clinical Trials PK_PD->Human_Trials Candidate Selection GI_Tolerability GI Tolerability Assessment Human_Trials->GI_Tolerability Safety & Efficacy

Caption: A streamlined workflow for the preclinical and clinical evaluation of DGAT-1 inhibitors.

Conclusion: The Path Forward for DGAT-1 Inhibition

The development of DGAT-1 inhibitors has been a journey of iterative improvement. While first-generation inhibitors successfully demonstrated the potential of this therapeutic strategy, their clinical utility was often compromised by gastrointestinal side effects. The significantly enhanced potency of this compound represents a pivotal advancement. This higher potency may allow for lower therapeutic doses, potentially widening the therapeutic window and mitigating the adverse events that have plagued earlier compounds. The continued investigation of next-generation DGAT-1 inhibitors like this compound holds the promise of finally delivering a safe and effective treatment for metabolic disorders.

References

In Vitro to In Vivo Correlation of AZD3988 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, AZD3988, with other relevant alternatives. The following sections detail its in vitro potency, in vivo efficacy, and the experimental methodologies supporting these findings, offering a comprehensive resource for researchers in metabolic diseases.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TG) synthesis. By blocking DGAT1, this compound prevents the esterification of diacylglycerol to triacylglycerol, thereby reducing the synthesis and storage of fat. This mechanism of action makes DGAT1 inhibitors a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

DGAT1_Pathway cluster_cell Enterocyte / Adipocyte Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides Lipid Droplet Storage Lipid Droplet Storage Triglycerides->Lipid Droplet Storage DGAT1->Triglycerides Synthesis This compound This compound This compound->DGAT1 Inhibition

Caption: Simplified signaling pathway of DGAT1 inhibition by this compound.

Comparative In Vitro Activity

This compound demonstrates high potency against DGAT1 in enzymatic assays. The following table summarizes its half-maximal inhibitory concentration (IC50) and compares it with other known DGAT1 inhibitors.

CompoundTargetIC50 (nM)SpeciesReference
This compound DGAT1 0.6 Human [1][2]
This compoundDGAT10.5Rat[2]
This compoundDGAT11.1Mouse[2]
T863DGAT1~10Human
PF-04620110DGAT119Human

Comparative In Vivo Efficacy

In vivo studies in rodent models of metabolic disease have demonstrated the potential of this compound to mitigate key pathological features. This section compares the in vivo effects of this compound with other DGAT1 inhibitors.

Oral Lipid Tolerance Test (OLTT): This test assesses the postprandial lipemic response. Following a lipid challenge, DGAT1 inhibitors are expected to reduce the excursion of plasma triglycerides.

CompoundAnimal ModelDose (mg/kg)RouteEffect on Plasma Triglyceride ExcursionReference
This compound Rat Not Specified Oral Suppressed [1]
AZD7687Mouse0.1, 1, 3OralDose-dependent reduction[3]
PF-04620110Rodent≥0.1OralReduction

Body Weight Reduction in Diet-Induced Obesity (DIO) Models:

CompoundAnimal ModelDietDurationDose (mg/kg)Effect on Body WeightReference
This compound Rat High-Fat Diet Not Specified Not Specified Reduced [1]
T863MouseHigh-Fat Diet2 weeks10Significant reduction

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro DGAT1 Enzyme Activity Assay

This assay quantifies the enzymatic activity of DGAT1 and the inhibitory potential of compounds like this compound.

DGAT1_Assay_Workflow cluster_workflow DGAT1 Activity Assay start Prepare Microsomal Fractions (Source of DGAT1) incubation Incubate Microsomes with: - Diacylglycerol (substrate) - [14C]-Oleoyl-CoA (substrate) - Test Compound (e.g., this compound) start->incubation stop_reaction Stop Reaction (e.g., with isopropanol/heptane/water) incubation->stop_reaction extraction Extract Lipids stop_reaction->extraction tlc Separate Lipids by Thin Layer Chromatography (TLC) extraction->tlc quantification Quantify [14C]-Triglycerides (Scintillation Counting) tlc->quantification analysis Calculate IC50 quantification->analysis

Caption: Workflow for the in vitro DGAT1 enzyme activity assay.

Protocol:

  • Enzyme Source: Microsomal fractions containing DGAT1 are prepared from cells or tissues.

  • Reaction Mixture: The reaction is initiated by adding the microsomal preparation to a buffer containing diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]-oleoyl-CoA) in the presence of varying concentrations of the test inhibitor (e.g., this compound).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Reaction Termination and Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system.

  • Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled triglyceride formed is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Oral Lipid Tolerance Test (OLTT) in Mice

This test evaluates the effect of a compound on the absorption and processing of dietary fats.

Protocol:

  • Animal Model: Male ICR mice (or other suitable strain) are used.

  • Acclimatization and Fasting: Animals are acclimated and then fasted overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration: A single oral dose of the test compound (e.g., this compound) or vehicle is administered.

  • Lipid Challenge: After a set time post-dosing (e.g., 30 minutes), an oral gavage of a lipid emulsion (e.g., 20% Intralipid) is administered.[3]

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 0.5, 1, 1.5, 2, 3, 4, and 4.5 hours).[3]

  • Triglyceride Measurement: Plasma is separated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated to assess the overall lipid excursion.

Measurement of Plasma Triglycerides

Protocol:

  • Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated by centrifugation.

  • Enzymatic Assay: Commercially available colorimetric assay kits are used. The principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured through a series of coupled enzymatic reactions that result in the formation of a colored product.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer at the appropriate wavelength, and the triglyceride concentration is determined by comparison to a standard curve.

Conclusion

The available data indicate a strong correlation between the in vitro potency of this compound and its in vivo efficacy in animal models of metabolic disease. Its nanomolar IC50 for DGAT1 translates to a tangible reduction in postprandial hypertriglyceridemia and body weight in rats. This positions this compound as a promising candidate for further investigation in the management of obesity and related metabolic disorders. The provided experimental protocols offer a standardized framework for future comparative studies in this area.

References

Safety Operating Guide

Essential Safety and Handling Protocols for AZD3988

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AZD3988, a potent and selective DGAT-1 inhibitor, stringent adherence to safety protocols is paramount to ensure a secure laboratory environment. This document provides immediate and essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans for the handling of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles are required to protect against splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A standard laboratory coat must be worn to protect clothing and skin.
Respiratory Protection If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator or a dust mask should be used. All handling of the solid form should ideally be conducted within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • This compound should be stored at -20°C in a tightly sealed container, away from incompatible substances.

  • Preparation of Solutions:

    • All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

    • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

    • Ensure all labware is clean and dry before use.

  • During Experimentation:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory where this compound is being handled.

    • In case of accidental spills, follow the emergency procedures outlined below.

  • Post-Experiment:

    • Thoroughly clean all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste materials contaminated with this compound, including empty containers, used pipette tips, and contaminated labware, must be treated as hazardous chemical waste.

  • Segregation and Collection:

    • Solid Waste: Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Signaling Pathway of DGAT-1 Inhibition

The following diagram illustrates the mechanism of action of this compound as a Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor.

DGAT1_Inhibition cluster_cell Cell cluster_er Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 TAG Triacylglycerides (TAG) DGAT1->TAG Lipid_Droplet Lipid Droplet Formation TAG->Lipid_Droplet This compound This compound This compound->DGAT1 Inhibition

Caption: Mechanism of this compound as a DGAT-1 inhibitor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.